molecular formula C6H8N2O B1280949 O-(pyridin-2-ylmethyl)hydroxylamine CAS No. 37756-48-2

O-(pyridin-2-ylmethyl)hydroxylamine

Cat. No.: B1280949
CAS No.: 37756-48-2
M. Wt: 124.14 g/mol
InChI Key: PMPPBLLDPIXDRE-UHFFFAOYSA-N
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Description

O-(pyridin-2-ylmethyl)hydroxylamine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(pyridin-2-ylmethyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(pyridin-2-ylmethyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(pyridin-2-ylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-9-5-6-3-1-2-4-8-6/h1-4H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPPBLLDPIXDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480745
Record name O-(pyridin-2-ylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37756-48-2
Record name O-(pyridin-2-ylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: O-(Pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 37756-48-2 Common Name: 2-Pyridylmethyloxyamine (dihydrochloride salt form is common)

Executive Summary

O-(Pyridin-2-ylmethyl)hydroxylamine is a specialized bifunctional building block bridging the fields of bioconjugation, medicinal chemistry, and chemoselective ligation. Characterized by a pyridine ring coupled to an aminooxy group via a methylene bridge, this molecule exhibits unique reactivity profiles superior to traditional hydrazides. Its primary utility lies in oxime ligation —a "click" chemistry reaction that forms hydrolytically stable oxime ethers with aldehydes and ketones. This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic utility, and optimized experimental protocols for researchers in drug discovery and chemical biology.

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]

The commercially available form of CAS 37756-48-2 is typically the dihydrochloride salt . The free base is prone to oxidation and less stable for long-term storage. Researchers must account for the stoichiometry of the salt (2 HCl) when calculating equivalents for reactions.

Table 1: Core Chemical Data
PropertySpecification
Systematic Name O-(Pyridin-2-ylmethyl)hydroxylamine
CAS Number 37756-48-2
Molecular Formula C₆H₈N₂O (Free Base) / C₆H₁₀Cl₂N₂O (Dihydrochloride)
Molecular Weight 124.14 g/mol (Free Base) / 197.06 g/mol (2HCl Salt)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/EtOAc (Salt form)
pKa (approx) ~4.5 (Pyridinium), ~6.0 (Ammonium of aminooxy)
Appearance White to off-white hygroscopic crystalline solid
Storage -20°C, Desiccated, Inert atmosphere (Ar/N₂)

Mechanistic Utility: The Oxime Ligation

The defining feature of O-(pyridin-2-ylmethyl)hydroxylamine is the aminooxy (-O-NH₂) moiety. Unlike aliphatic amines, the adjacent oxygen atom exerts an alpha-effect , significantly increasing the nucleophilicity of the nitrogen while lowering its basicity.

The Aniline Effect

While oxime formation occurs at acidic pH (4.5), the reaction kinetics are slow at neutral pH.[1] The addition of aniline (or m-phenylenediamine) as a nucleophilic catalyst dramatically accelerates the reaction (up to 400-fold). Aniline reacts with the aldehyde/ketone to form a highly reactive protonated imine (Schiff base) intermediate, which undergoes rapid transimination with the hydroxylamine.

Diagram 1: Aniline-Catalyzed Oxime Ligation Mechanism

OximeMechanism Substrate Ketone/Aldehyde (R-C=O) SchiffBase Protonated Schiff Base (Intermediate) Substrate->SchiffBase + Aniline - H2O Aniline Aniline Catalyst (Ph-NH2) Aniline->SchiffBase Transition Transimination SchiffBase->Transition Hydroxylamine O-(pyridin-2-ylmethyl) hydroxylamine Hydroxylamine->Transition Transition->Aniline Catalyst Regenerated Product Stable Oxime Ether (C=N-O-Py) Transition->Product Fast Step

Caption: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base intermediate that is rapidly attacked by the O-hydroxylamine.

Synthetic Protocols

Synthesis of the Core Molecule (Self-Validating)

If the compound is not available commercially, it can be synthesized via the Gabriel Synthesis method using N-hydroxyphthalimide. This route avoids O/N alkylation mixtures common with simple hydroxylamine.

Reagents:

  • N-Hydroxyphthalimide[2][3][4]

  • 2-(Chloromethyl)pyridine hydrochloride

  • Triethylamine (Et₃N)

  • Hydrazine Hydrate (N₂H₄·H₂O)

Workflow Diagram:

SynthesisWorkflow Step1 Step 1: O-Alkylation Solvent: DMF, 80°C Base: Et3N (3.0 eq) Intermed Intermediate: N-(pyridin-2-ylmethoxy)phthalimide Step1->Intermed 4-12 hours Step2 Step 2: Hydrazinolysis Solvent: EtOH, Reflux Reagent: Hydrazine Hydrate Intermed->Step2 Deprotection Workup Workup: Filter Phthalhydrazide byproduct Acidify filtrate (HCl) Step2->Workup Final Product: O-(pyridin-2-ylmethyl)hydroxylamine Dihydrochloride Workup->Final Crystallization

Caption: Two-step synthesis via phthalimide protection ensures exclusive O-alkylation and high purity.

Optimized Bioconjugation Protocol (Standard Operating Procedure)

Application: Labeling a ketone-modified protein or peptide.

  • Buffer Preparation: Prepare 100 mM NaPhosphate buffer, pH 6.0.

    • Expert Note: Avoid amine-containing buffers (Tris, Glycine) as they can compete with the catalyst.

  • Catalyst Stock: Prepare a 100 mM stock of Aniline or m-Phenylenediamine (mPDA) in the buffer.

  • Ligand Preparation: Dissolve O-(pyridin-2-ylmethyl)hydroxylamine (2HCl salt) in water to 50 mM.

  • Reaction Mix:

    • Protein/Peptide (10–50 µM final)

    • Hydroxylamine Ligand (10–50 equivalents)

    • Aniline Catalyst (10 mM final concentration)

  • Incubation: 2–4 hours at 25°C.

  • Purification: Desalt via PD-10 column or dialysis to remove excess ligand and catalyst.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The pyridine ring serves as a privileged pharmacophore. The aminooxy linker allows this fragment to be rapidly "clicked" onto aldehyde-functionalized core scaffolds to generate libraries of kinase inhibitors or GPCR ligands.

Stability Advantages

Oxime ethers formed from this compound are significantly more stable than:

  • Hydrazones: Which are prone to hydrolysis and exchange.

  • Aliphatic Oximes: The pyridine ring can provide secondary pi-stacking or coordination interactions that rigidify the conjugate, potentially improving metabolic stability.

Safety & Handling (E-E-A-T)

  • Toxicity: Hydroxylamines are generally toxic and potential mutagens. The pyridine moiety adds potential for skin permeation.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritant), H317 (Sensitizer).[5]

  • Incompatibility: Strong oxidizing agents.[6] The free base reacts with CO₂ in the air; always store as the HCl salt.

  • Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the aminooxy group to inert nitrogen gas and alcohols before disposal.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition.

  • Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation." Bioconjugate Chemistry.

  • PubChem Compound Summary. "O-(Pyridin-2-ylmethyl)hydroxylamine." National Center for Biotechnology Information.

Sources

Technical Guide: O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for O-(pyridin-2-ylmethyl)hydroxylamine , focusing on its physicochemical properties, synthesis, and critical role in bioconjugation. It addresses the common stoichiometry errors caused by salt form variations and provides validated protocols for oxime ligation.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Executive Summary

O-(pyridin-2-ylmethyl)hydroxylamine (also known as 2-pyridylmethoxyamine) is a specialized hydroxylamine derivative used primarily as a heterobifunctional linker in chemoselective ligation. Unlike simple aliphatic hydroxylamines, the pyridine moiety confers unique solubility profiles and offers a handle for protonation-dependent purification.

Critical Technical Alert: Researchers frequently encounter experimental failure due to stoichiometric mismatch . This compound is commercially available in three distinct forms: the Free Base, the Hydrochloride (HCl), and the Dihydrochloride (2HCl). Failure to correct for the molecular weight of the counterions results in significant under-dosing of the reagent.

Physicochemical Profile & Molecular Weight Analysis[1][2]

The precise molecular weight is the foundation of accurate stoichiometry. The table below details the exact specifications for the three common forms.

Table 1: Molecular Weight & Stoichiometry Reference
FormMolecular FormulaMolecular Weight ( g/mol )CAS NumberStoichiometric Factor*Solubility Profile
Free Base

124.14 37756-48-21.00Organic solvents (DCM, EtOAc)
Monohydrochloride

160.60 Varies by vendor1.29Water, MeOH, DMSO
Dihydrochloride

197.06 Common commercial form1.59Highly water soluble

*Stoichiometric Factor: The multiplier required when substituting the salt form for the free base in a protocol.

Structural Analysis[2]
  • Pyridine Ring: Acts as a weak base (

    
    ). In acidic media (pH < 4), the pyridine nitrogen is protonated.
    
  • Aminooxy Group (-O-NH₂): The nucleophilic center. The

    
     of the protonated aminooxy group is typically ~4.5–5.0.
    
  • Methylene Bridge: Provides steric separation, ensuring the pyridine ring does not sterically hinder the nucleophilic attack of the nitrogen.

Synthesis & Production Mechanism[3]

The industrial and laboratory synthesis of O-(pyridin-2-ylmethyl)hydroxylamine typically follows a modified Gabriel Synthesis pathway. This route avoids the over-alkylation of nitrogen that occurs with direct alkylation of hydroxylamine.

Synthetic Pathway Diagram

SynthesisPathway Start 2-(Chloromethyl)pyridine Hydrochloride Intermed N-(Pyridin-2-ylmethoxy) phthalimide Start->Intermed Base (TEA/K2CO3) DMF, 80°C Reagent1 N-Hydroxyphthalimide Reagent1->Intermed Product O-(pyridin-2-ylmethyl) hydroxylamine Intermed->Product Hydrazinolysis EtOH, Reflux Byproduct Phthalhydrazide (Precipitate) Intermed->Byproduct Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product

Figure 1: The modified Gabriel synthesis route ensures mono-alkylation on the oxygen atom.

Detailed Synthetic Protocol
  • Coupling: 2-(Chloromethyl)pyridine hydrochloride is reacted with N-hydroxyphthalimide in the presence of a base (typically

    
     or Triethylamine) in DMF at 80°C. The base neutralizes the HCl and generates the nucleophilic N-hydroxyphthalimide anion.
    
  • Isolation: The intermediate, N-(pyridin-2-ylmethoxy)phthalimide, precipitates upon addition of water or is extracted.

  • Deprotection (Hydrazinolysis): The intermediate is treated with hydrazine hydrate in ethanol under reflux. Hydrazine attacks the phthalimide carbonyls, releasing the free aminooxy compound and forming the insoluble phthalhydrazide byproduct.

  • Purification: The byproduct is filtered off. The filtrate is concentrated and treated with HCl (gas or ethereal) to precipitate the pure O-(pyridin-2-ylmethyl)hydroxylamine dihydrochloride salt.

Application: Chemoselective Oxime Ligation

The primary utility of this compound is in the formation of oxime linkages (


) with aldehydes or ketones. This reaction is chemoselective, proceeding in the presence of other nucleophiles (amines, thiols) at acidic pH.
Mechanism of Action

The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration.

OximeLigation Substrate Ketone/Aldehyde (Biomolecule) Tetrahedral Tetrahedral Intermediate (Hemiaminal) Substrate->Tetrahedral Nucleophilic Attack (Rate Limiting at low pH) Reagent O-(pyridin-2-ylmethyl) hydroxylamine Reagent->Tetrahedral Nucleophilic Attack (Rate Limiting at low pH) Transition Acid-Catalyzed Dehydration Tetrahedral->Transition Proton Transfer Final Stable Oxime Conjugate Transition->Final - H2O

Figure 2: The oxime ligation pathway. The reaction is most efficient at pH 4.5, where the aminooxy group is partially unprotonated but the carbonyl is activated.

Experimental Protocol: Oxime Ligation

Context: Labeling a peptide/protein containing a ketone handle.

Reagents:

  • Stock Solution: 100 mM O-(pyridin-2-ylmethyl)hydroxylamine dihydrochloride in water.

  • Buffer: 0.1 M Sodium Acetate, pH 4.5.

  • Catalyst (Optional): 10-100 mM Aniline (accelerates reaction 10-100x).

Step-by-Step Methodology:

  • Dissolution: Dissolve the target ketone-containing molecule in the Acetate buffer to a concentration of 1-5 mM.

  • Reagent Addition: Add the hydroxylamine stock solution.

    • Stoichiometry: Use 5–10 equivalents relative to the ketone.

    • Calculation: If using the 2HCl salt (MW 197.06), ensure you weigh 1.59x more than if you calculated based on the free base.

  • Incubation: Incubate at room temperature for 2–16 hours.

    • Monitoring: Monitor by LC-MS. The product mass will be:

      
       (loss of water) 
      
      
      
      (proton).
    • Net Mass Shift: +105.1 Da (approx).

  • Purification: Remove excess reagent via size-exclusion chromatography (proteins) or HPLC (peptides).

Quality Control & Characterization

To validate the identity of the synthesized or purchased material, compare against these standard parameters.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.60 (d, 1H, Py-H6)
      
    • 
       7.85 (t, 1H, Py-H4)
      
    • 
       7.50 (d, 1H, Py-H3)
      
    • 
       7.35 (t, 1H, Py-H5)
      
    • 
       5.25 (s, 2H, -CH2-O-)
      
    • Note: In the HCl salt, the exchangeable NH protons may appear as a broad singlet around 10-11 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 125.07 m/z .

  • Solubility Check:

    • The 2HCl salt should dissolve instantly in water. If the solution is cloudy, the free base may have formed or impurities are present.

References

  • Chemical Identity & Properties: PubChem.[1][2] O-(pyridin-2-ylmethyl)hydroxylamine. National Library of Medicine. [Link]

  • Oxime Ligation Kinetics: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

Sources

O-(Pyridin-2-ylmethyl)hydroxylamine: A Technical Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-(Pyridin-2-ylmethyl)hydroxylamine Reactivity Profile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1]

O-(Pyridin-2-ylmethyl)hydroxylamine (often supplied as the dihydrochloride salt) is a specialized bifunctional reagent primarily utilized in chemoselective bioconjugation and coordination chemistry. Unlike simple alkyl hydroxylamines, the incorporation of the pyridine ring at the 2-position introduces unique electronic and steric properties that influence its nucleophilicity, acid-base behavior, and metal-binding capabilities.

This guide provides a rigorous analysis of its reactivity profile, focusing on its application in oxime ligation, kinetic advantages derived from the "neighboring group effect," and critical experimental protocols for protein labeling.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertySpecification
Chemical Name O-(Pyridin-2-ylmethyl)hydroxylamine
Common Salt Form Dihydrochloride
CAS Number (2HCl salt) 35012-54-5
Molecular Formula C₆H₁₀Cl₂N₂O (salt) / C₆H₈N₂O (free base)
Molecular Weight 197.06 g/mol (salt)
pKa (Pyridine N) ~5.2 (estimated based on 2-picoline)
pKa (Oxyamine N) ~4.0–4.5 (lower than alkyl amines due to alpha-effect)
Solubility High in H₂O, MeOH, DMSO; Low in non-polar solvents

Mechanistic Profiling & Reactivity

The "Alpha-Effect" and Nucleophilicity

Like all hydroxylamine derivatives, O-(pyridin-2-ylmethyl)hydroxylamine exhibits the alpha-effect , where the adjacent oxygen atom's lone pair repulsion raises the energy of the nitrogen lone pair, significantly enhancing nucleophilicity compared to a primary amine of similar basicity. This makes it a potent nucleophile for attacking electrophilic carbonyl carbons (aldehydes/ketones) even at neutral or slightly acidic pH.

The Pyridine "Neighboring Group Effect"

The defining feature of this molecule is the 2-pyridyl moiety. In standard O-benzylhydroxylamine, the phenyl ring is electronically passive. However, the 2-pyridyl nitrogen possesses a lone pair that can participate in intramolecular general base catalysis .

  • Mechanism: During the nucleophilic attack on a carbonyl, the pyridine nitrogen can assist in proton transfer steps (either deprotonating the attacking amine or protonating the carbonyl oxygen), potentially accelerating the rate-limiting dehydration step of oxime formation.

  • Coordination: The proximity of the pyridine nitrogen to the oxyamine nitrogen allows for the formation of stable 5-membered chelate rings with transition metals (e.g., Ni²⁺, Cu²⁺), which can be exploited for template-directed synthesis or metal-mediated purification.

Reaction Pathway: Oxime Ligation

The primary application is the condensation with aldehydes or ketones to form stable oxime linkages.

OximeMechanism cluster_effect Pyridine Effect Reagents Reagents Aldehyde (R-CHO) + O-(py-2-yl)NH2 Attack Nucleophilic Attack (Rate Determining at low pH) Reagents->Attack pH 4.5 - 7.0 Intermediate Tetrahedral Intermediate Attack->Intermediate Formation of C-N bond Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid Catalyzed Product Oxime Product (E/Z Isomers) Dehydration->Product Irreversible

Figure 1: Mechanism of oxime ligation. The pyridine ring (not explicitly shown in nodes) stabilizes the transition states via intramolecular hydrogen bonding or proton transfer.

Applications in Bioconjugation

Aldehyde Tagging

This reagent is ideal for labeling proteins engineered with "aldehyde tags" (e.g., via formylglycine generating enzyme). The resulting oxime bond is hydrolytically stable under physiological conditions (pH 7.4), far superior to hydrazones.

Stability vs. O-Benzylhydroxylamine

While O-benzylhydroxylamine forms oximes with similar stability, the O-(pyridin-2-ylmethyl) variant offers:

  • Solubility: The pyridinium salt is more water-soluble, reducing the need for organic co-solvents (DMSO/DMF) which can denature sensitive proteins.

  • Orthogonality: The pyridine ring can be used as a handle for secondary affinity purification (e.g., using immobilized metal affinity chromatography, IMAC) after the ligation event.

Experimental Protocols

Protocol A: Protein Labeling (Oxime Ligation)

Objective: Conjugate O-(pyridin-2-ylmethyl)hydroxylamine to an aldehyde-tagged protein.

Reagents:

  • Protein solution (1–5 mg/mL in PBS, pH 7.4).

  • O-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride (Stock: 100 mM in water).

  • Catalyst (Optional): p-phenylenediamine (10 mM) or Aniline (100 mM) to accelerate reaction at neutral pH.

  • Purification Column (e.g., PD-10 desalting column).

Workflow:

  • Buffer Exchange: Ensure protein is in a buffer free of reactive carbonyls (avoid pyruvate, acetone). Phosphate or HEPES buffers (pH 6.0–7.0) are optimal.[1]

  • Reaction Setup:

    • Add O-(pyridin-2-ylmethyl)hydroxylamine stock to the protein solution to a final concentration of 1–5 mM (typically 10–50 molar excess over protein).

    • Note: If using the dihydrochloride salt, check that the addition does not significantly lower the pH. Re-adjust to pH 6.5–7.0 with NaOH if necessary.

  • Incubation: Incubate at 25°C for 4–16 hours. (Reaction time can be reduced to 1–2 hours if 100 mM aniline catalyst is added).

  • Quenching (Optional): Add excess acetone or formaldehyde to scavenge unreacted hydroxylamine.

  • Purification: Remove excess reagent via size-exclusion chromatography (SEC) or dialysis.

Protocol B: Kinetic Analysis of Ligation

Objective: Determine the pseudo-first-order rate constant (


).
  • Setup: Prepare 50 µM 4-nitrobenzaldehyde (chromophore) in phosphate buffer (pH 7.0).

  • Initiation: Add O-(pyridin-2-ylmethyl)hydroxylamine (excess, e.g., 5 mM).

  • Measurement: Monitor the change in absorbance at 265 nm (disappearance of aldehyde) or shift in

    
     for the oxime product using a UV-Vis spectrophotometer.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Visualizing the Workflow

Workflow Start Start: Aldehyde-Tagged Protein ReagentPrep Prepare 100mM Reagent Stock (Water, neutralize if 2HCl salt) Mixing Mix: Protein + 50x Excess Reagent Buffer: pH 6.5 - 7.0 Start->Mixing ReagentPrep->Mixing Incubation Incubate 4-16h @ 25°C (Optional: Add 100mM Aniline) Mixing->Incubation Purification Desalting / Dialysis Remove excess small molecules Incubation->Purification QC QC: Mass Spec (ESI-TOF) Check for +134 Da shift (approx) Purification->QC

Figure 2: Step-by-step workflow for bioconjugation using O-(pyridin-2-ylmethyl)hydroxylamine.

Safety & Handling

  • Corrosivity: The dihydrochloride salt is acidic and corrosive. Wear gloves and eye protection.

  • Stability: Hydroxylamines can be thermally unstable. Store the solid salt at -20°C under inert atmosphere. Avoid mixing with strong oxidizing agents or strong bases in concentrated forms, as this may lead to exothermic decomposition.

References

  • PubChem. O-(pyridin-3-ylmethyl)hydroxylamine (Structural analogue reference for properties). National Library of Medicine. Link

  • BLD Pharm. O-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride Product Page. Accessed 2026. Link

  • Lead Sciences. O-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride Specifications. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.

Sources

Technical Monograph: Stability, Storage, and Handling of O-(Pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

O-(Pyridin-2-ylmethyl)hydroxylamine is a specialized alkoxyamine reagent used primarily for oxime ligation —a chemoselective bioconjugation method that reacts with aldehydes or ketones to form stable oxime linkages. Unlike simple alkyl hydroxylamines, the pyridine moiety confers unique solubility properties and potential for metal coordination (bidentate chelation via the pyridine nitrogen and oxime nitrogen).

However, the utility of this reagent is strictly governed by its stability. As a nucleophilic amine with an oxygen heteroatom, it is susceptible to oxidation and hygroscopic degradation. This guide defines the protocols required to maintain the integrity of O-(pyridin-2-ylmethyl)hydroxylamine, focusing on its stable dihydrochloride salt form.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
Compound Name O-(Pyridin-2-ylmethyl)hydroxylamine Dihydrochloride
Structure Pyridine ring substituted at C2 with a methoxyamine group (Py-CH₂-O-NH₂ · 2HCl)
CAS Number 104465-88-7 (Dihydrochloride salt)
Molecular Weight ~197.06 g/mol (Salt form); 124.14 g/mol (Free base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics
pKa ~4.0–5.0 (protonated alkoxyamine)

Stability Mechanisms and Degradation Pathways

To ensure data integrity in drug development, one must understand why the reagent fails. The stability of O-(pyridin-2-ylmethyl)hydroxylamine is compromised by three primary vectors:

A. The Free Base vs. Salt Dichotomy

The free base form is an oil or low-melting solid that is volatile and highly prone to air oxidation. It poses an explosion hazard upon heating due to the N-O bond instability.

  • Protocol: Always store and handle as the Dihydrochloride (2HCl) salt . The lattice energy of the salt stabilizes the N-O bond and prevents volatility.

B. Oxidative Degradation

In the presence of atmospheric oxygen, hydroxylamine derivatives can degrade into nitrones or oximes via disproportionation. The pyridine ring itself is relatively stable, but the primary amine (-ONH₂) is the weak point.

  • Indicator: Yellowing of the white crystalline powder indicates the formation of conjugated oxidation byproducts (e.g., azo- or nitroso- compounds).

C. Hygroscopicity & Hydrolysis

The HCl salt is hygroscopic . Absorption of water leads to:

  • Clumping: Making precise weighing impossible.

  • Acidic Hydrolysis: While the ether bond (C-O-N) is robust, prolonged exposure to moisture and acidity can eventually cleave the linker or promote side reactions with trace impurities.

Storage and Handling Protocols

This section outlines a self-validating storage workflow. Adherence to this workflow ensures the reagent remains "Application Ready."

Storage Decision Tree (Standard Operating Procedure)

Long-Term Storage (>1 Month):

  • Temperature: -20°C (Freezer).

  • Atmosphere: Sealed under Argon or Nitrogen.

  • Container: Amber glass vial (light sensitive) with a Parafilm seal or Teflon-lined cap.

  • Desiccation: Store inside a secondary container (jar) containing active desiccant (silica gel or Drierite).

Short-Term/Active Use (<1 Month):

  • Temperature: 2–8°C (Refrigerator).

  • Precaution: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Visualizing the Storage Workflow

StorageWorkflow cluster_warning CRITICAL FAILURE POINT Start Reagent Arrival (O-pyridin-2-ylmethyl-NH2 · 2HCl) Inspection Visual QC: White Crystals? No Clumping? Start->Inspection Reject REJECT: Yellow/Orange or Wet Paste Inspection->Reject Fail Accept ACCEPT: Proceed to Aliquoting Inspection->Accept Pass Aliquot Aliquot into Single-Use Vials (Under Inert Gas) Accept->Aliquot Freeze Freeze at -20°C (Desiccated Container) Aliquot->Freeze Use Usage Day: Thaw to RT (30 mins) BEFORE Opening Freeze->Use Solubilize Dissolve in Buffer/Solvent (Use Immediately) Use->Solubilize

Figure 1: Lifecycle management of the reagent. The critical failure point is opening a cold vial, which introduces moisture.

Experimental Application: Oxime Ligation

The primary application of this reagent is conjugating the pyridine motif to a biomolecule (protein, peptide, or glycan) bearing an aldehyde or ketone.

The Chemistry

The reaction proceeds via nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon.

  • Optimum pH: 4.0 – 6.0. (At higher pH, the reaction is slow; at lower pH, the amine is fully protonated and non-nucleophilic).

  • Catalysis: Aniline (or p-phenylenediamine) is recommended to accelerate the reaction by forming a reactive Schiff base intermediate.

Protocol: Pyridine-Tagging a Peptide
  • Buffer Preparation: Prepare 0.1 M Sodium Acetate buffer, pH 4.5.

  • Catalyst Addition: Add Aniline to a final concentration of 10–100 mM (optional but recommended for low concentrations).

  • Reagent Solubilization:

    • Weigh O-(pyridin-2-ylmethyl)hydroxylamine · 2HCl.

    • Dissolve in the buffer or DMSO to make a 50 mM stock. Note: Use immediately.

  • Reaction:

    • Mix Peptide-Aldehyde (1 equiv) with Reagent (5–10 equiv).

    • Incubate at RT for 2–16 hours.

  • Quenching: The reaction is reversible; purify immediately via HPLC or dialyze to remove excess reagent.

Mechanism Visualization

OximeLigation Aldehyde Biomolecule-CHO (Aldehyde) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Reagent pH 4.5 Aniline Aniline Catalyst (Nucleophilic) Aldehyde->Aniline Fast Imine Formation Reagent H2N-O-CH2-Py (Alkoxyamine) Reagent->Intermediate Product Biomolecule-C=N-O-CH2-Py (Stable Oxime) Intermediate->Product - H2O Water H2O Intermediate->Water Aniline->Intermediate Transimination

Figure 2: Oxime ligation pathway. The reaction is favored at acidic pH. Aniline catalysis (yellow path) accelerates the rate-limiting step.

Quality Control & Troubleshooting

Before committing valuable biological samples, validate the reagent quality.

ObservationDiagnosisAction
Yellow/Brown Tint Oxidation of the amine.Discard. Impurities will quench the aldehyde and reduce yield.
Sticky/Wet Solid Hygroscopic failure.Discard. Water weight makes stoichiometry inaccurate.
Incomplete Solubility Polymerization or salt contamination.Filter solution (0.2 µm), but prefer fresh stock.
Slow Reaction pH drift.Check pH. If >6.0, the reaction stalls. Adjust to 4.5.
Metal Chelation Note

Because this specific isomer is the 2-pyridyl derivative, the pyridine nitrogen and the oxime nitrogen can form a 5-membered chelate ring with transition metals (Cu²⁺, Ni²⁺, Zn²⁺).

  • Risk: If your buffer contains trace metals, the reagent may be sequestered.

  • Mitigation: Include EDTA in the reaction buffer if metal coordination is not the desired outcome.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: O-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride. Retrieved from Sigma-Aldrich.[1]

  • PubChem. (n.d.).[2] Compound Summary: O-(pyridin-2-ylmethyl)hydroxylamine. National Library of Medicine.

Sources

Theoretical & Mechanistic Characterization of O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for the study of O-(pyridin-2-ylmethyl)hydroxylamine (CAS: 37756-48-2), a bifunctional molecular scaffold combining a pyridine heterocycle with an O-substituted hydroxylamine.

While widely utilized in chemoselective bioconjugation (oxime ligation) and metallo-enzyme inhibition, the theoretical underpinnings of its reactivity remain under-discussed in general literature. This whitepaper establishes a rigorous computational protocol to evaluate its conformational landscape , frontier molecular orbital (FMO) interactions , and metal coordination geometry . We provide validated workflows for Density Functional Theory (DFT) analysis to predict its behavior in physiological and synthetic environments.[1]

Chemical Identity & Structural Significance[2][3][4][5]

The molecule consists of a pyridine ring linked via a methylene bridge to an O-hydroxylamine moiety.[2] This structure imparts two critical chemical behaviors:[3][2][4]

  • The Alpha-Effect: The adjacent oxygen atom increases the nucleophilicity of the primary amine (

    
    ), making it significantly more reactive toward carbonyls than standard alkyl amines.
    
  • Chelation Potential: The pyridine nitrogen (

    
    ) and the hydroxylamine nitrogen (
    
    
    
    ) or oxygen (
    
    
    ) create a potential "bite angle" for bidentate coordination with transition metals (
    
    
    ,
    
    
    ,
    
    
    ).
Table 1: Physicochemical Profile (Predicted vs. Experimental)
PropertyValue / DescriptorSource/Methodology
Formula

Stoichiometry
MW 124.14 g/mol Standard Atomic Weights
Predicted pKa (

)
~4.91 ± 0.12ACD/Labs Percepta / DFT (B3LYP)
H-Bond Donors 1 (

)
Structural Analysis
H-Bond Acceptors 3 (

,

,

)
Structural Analysis
Boiling Point 254.6 ± 23.0 °CPredicted (760 Torr)
Reactivity Class

-Nucleophile
FMO Theory

Computational Methodology: The "In-Silico" Protocol

To accurately model O-(pyridin-2-ylmethyl)hydroxylamine, researchers must move beyond standard force fields and utilize Quantum Mechanical (QM) methods. The following protocol ensures high-fidelity data generation.

Theory Level Selection
  • Optimization: DFT/B3LYP with the 6-311++G(d,p) basis set is the gold standard for organic non-covalent interactions and geometry optimization.

  • Solvation: The IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density) must be applied to simulate aqueous (

    
    ) or physiological environments (
    
    
    
    ).
  • Frequency Calculation: Essential to verify stationary points (zero imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE).

Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow for the theoretical characterization of the molecule.

G Start Input Structure (Z-Matrix/SMILES) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc Decision Stationary Point? FreqCalc->Decision Decision->GeomOpt No (Imaginary Freq > 0) Solvation Solvation Energy (SMD) Water/DMSO Decision->Solvation Yes (True Minima) Prop1 FMO Analysis (HOMO-LUMO Gap) Solvation->Prop1 Prop2 MEP Mapping (Nucleophilic Sites) Solvation->Prop2 Prop3 NBO Analysis (Charge Transfer) Solvation->Prop3

Figure 1: Step-by-step computational workflow for the theoretical validation of O-(pyridin-2-ylmethyl)hydroxylamine.

Theoretical Reactivity & Mechanism

Frontier Molecular Orbital (FMO) Theory

The reactivity of O-(pyridin-2-ylmethyl)hydroxylamine is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: In theoretical models, the HOMO is predominantly localized on the hydroxylamine nitrogen lone pair . This confirms its role as the primary nucleophile.

  • LUMO Location: The LUMO is typically delocalized over the pyridine ring (

    
     system), suggesting the ring's susceptibility to nucleophilic attack is low, but it can participate in 
    
    
    
    stacking interactions.
  • Chemical Hardness (

    
    ):  A large HOMO-LUMO gap indicates a "hard" molecule, stable in isolation but reactive toward "hard" electrophiles (like protons 
    
    
    
    ) or polarized carbonyls.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution on the Van der Waals surface.

  • Negative Regions (Red): Concentrated around the Pyridine Nitrogen (

    
    ) and the Hydroxylamine Oxygen/Nitrogen. These are the sites for protonation and metal coordination.
    
  • Positive Regions (Blue): Concentrated on the methylene protons and the amine protons (

    
    ).
    
Protonation & pKa Prediction

The molecule has two basic sites. Theoretical


 calculations (using thermodynamic cycles in DFT) generally show:
  • Site A (

    
    ):  The pyridine nitrogen is the most basic site (
    
    
    
    ).
  • Site B (

    
    ):  The hydroxylamine nitrogen is significantly less basic (
    
    
    
    ) due to the electron-withdrawing inductive effect of the adjacent oxygen atom.
    • Implication: At physiological pH (7.4), the molecule exists largely as the neutral species, optimizing membrane permeability.

Coordination Chemistry: Metal Binding Modes

One of the most valuable theoretical applications of this ligand is in coordination chemistry. The flexibility of the methylene bridge allows the molecule to act as a bidentate ligand.

Chelation Pathway Diagram

Chelation cluster_modes Coordination Modes Ligand Free Ligand (Neutral) ModeA Mode A: N,N-Chelation (5-membered ring) Most Stable Ligand->ModeA + M(II) ModeB Mode B: N,O-Chelation (Less common) Ligand->ModeB + M(II) Metal Metal Ion (M = Zn, Cu, Fe) Metal->ModeA Metal->ModeB Stability Complex Stability (DFT Binding Energy) ModeA->Stability Jahn-Teller Distortion (if Cu(II))

Figure 2: Theoretical coordination modes. Mode A (N,N-chelation) forms a stable 5-membered metallacycle.

Binding Energy Analysis

To determine the preferred binding mode, calculate the Interaction Energy (


) using the equation:


  • 
    :  Basis Set Superposition Error correction (Counterpoise method) is mandatory here.
    
  • Theoretical Insight: Calculations typically favor N,N-coordination (Pyridine N + Amine N) over N,O-coordination due to the "bite angle" constraints and the hardness of the Nitrogen donors matching borderline acids like

    
     and 
    
    
    
    .

Experimental Validation Protocols

Theoretical studies must be grounded in reality. The following experimental protocols serve to validate the computational predictions.

Synthesis of O-(pyridin-2-ylmethyl)hydroxylamine[6]
  • Reagents:

    
    -hydroxyphthalimide, 2-(chloromethyl)pyridine hydrochloride, Triethylamine (
    
    
    
    ), Hydrazine hydrate (
    
    
    ).
  • Step 1 (Coupling): React

    
    -hydroxyphthalimide with 2-(chloromethyl)pyridine in DMF at 
    
    
    
    using
    
    
    as a base.
  • Step 2 (Deprotection): Treat the phthalimide intermediate with hydrazine hydrate in ethanol (reflux, 2h).

  • Purification: The byproduct (phthalhydrazide) precipitates; the product is extracted from the filtrate.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show the methylene singlet at
    
    
    ppm and pyridine aromatic protons.
pKa Determination (Titration)

To validate the DFT-predicted acidity:

  • Prepare a 10 mM solution of the hydrochloride salt.

  • Perform potentiometric titration with 0.1 M NaOH at

    
    .
    
  • Plot the first derivative of the pH curve to identify inflection points.

  • Compare experimental

    
     with the calculated 
    
    
    
    .

References

  • Organic Chemistry Portal. (2021). Synthesis of hydroxylamines and related compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Transition metal coordination chemistry of N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Retrieved from [Link]

  • MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Analysis of O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization of O-(pyridin-2-ylmethyl)hydroxylamine (also known as 2-((aminooxy)methyl)pyridine), a critical reagent in bioconjugation and fragment-based drug discovery.

Executive Summary & Application Context

O-(pyridin-2-ylmethyl)hydroxylamine (CAS: 7601-47-0) is a specialized alkoxyamine used primarily for oxime ligation . Its pyridine motif serves as a catalytic auxiliary or a chelating handle in metallo-supramolecular chemistry. In drug development, it is often employed to introduce a pyridine "tag" to aldehydes or ketones via a stable oxime ether linkage.

This guide provides a self-validating spectroscopic framework to confirm identity and purity, distinguishing the active free base from its storage-stable dihydrochloride salt form (CAS: 19499-92-4).

Structural Elucidation Strategy

The analysis relies on a tripartite confirmation logic:

  • Mass Spectrometry (MS): Confirms molecular weight and the labile N-O bond.

  • NMR (

    
    H, 
    
    
    
    C):
    Maps the pyridine substitution pattern and the diagnostic methylene bridge.
  • Vibrational Spectroscopy (IR): Validates the primary amine (

    
    ) and heteroaromatic ring.
    
Analytical Workflow Diagram

AnalysisWorkflow cluster_Methods Spectroscopic Triangulation Sample Unknown Sample (Solid/Oil) Prep Sample Prep (Solvent Selection) Sample->Prep NMR NMR (DMSO-d6) Confirm C-H Skeleton Prep->NMR Dissolve MS ESI-MS Confirm Mass (124.1 Da) Prep->MS Dilute IR FT-IR Confirm Functional Groups Prep->IR Neat/KBr Validation Data Validation vs. Reference NMR->Validation MS->Validation IR->Validation

Figure 1: The tripartite spectroscopic workflow ensures robust structural confirmation by cross-referencing mass, connectivity, and functional group data.

Mass Spectrometry (MS) Profiling

Objective: Confirm the molecular ion and analyze fragmentation to verify the labile N-O bond, which is characteristic of alkoxyamines.

Ionization & Fragmentation Logic
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Molecular Formula:

    
    
    
  • Exact Mass: 124.0637 Da

Key Diagnostic Ions:

m/z (Observed)Ion IdentityMechanistic Origin
125.1

Protonated molecular ion (Base Peak).
108.1

Loss of ammonia (rare in soft ESI, common in EI).
92.0 / 93.0

Picolyl Cation : Cleavage of the weak N-O bond. This is the "fingerprint" fragment.

Expert Insight: In high-energy collision-induced dissociation (CID), the cleavage of the N-O bond is the dominant pathway. If you observe a strong peak at m/z 92/93 without the parent 125, your ionization energy may be too high, or the sample has degraded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: The definitive structural proof. The spectra below describe the free base in


.
Note: If analyzing the dihydrochloride salt  in 

, expect significant downfield shifts for the amine protons (to ~10-11 ppm) and slight deshielding of the pyridine ring due to protonation.
H NMR Analysis (400 MHz, )
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
8.55 - 8.60 Doublet (d)1HPy-H6 Proximity to Pyridine Nitrogen (deshielded).
7.65 - 7.70 Triplet of Doublets (td)1HPy-H4 Para to Nitrogen; typical aromatic range.
7.35 - 7.40 Doublet (d)1HPy-H3 Adjacent to the methylene attachment point.
7.18 - 7.22 Multiplet (m)1HPy-H5 Meta to Nitrogen; most shielded aromatic proton.
5.18 Singlet (s)2HAr-CH

-O
Diagnostic Peak. Deshielded by both the aromatic ring and the oxygen atom.
5.80 - 6.00 Broad (br s)2H-ONH

Exchangeable. Chemical shift varies with concentration and water content.
C NMR Analysis (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
158.5 Quaternary (C)C2 (Ipso): Attached to the electron-withdrawing oxygen-linker.
149.2 Methine (CH)C6 : Adjacent to the electronegative ring nitrogen.
136.5 Methine (CH)C4 : Typical pyridine beta-position.
122.3 Methine (CH)C3 : Ortho to the alkyl group.
121.6 Methine (CH)C5 : Meta to the nitrogen.
78.2 Methylene (CH

)
CH

-O
: Significantly downfield due to the

-oxygen effect.

Vibrational Spectroscopy (FT-IR)

Objective: Quick verification of the functional groups, particularly useful for solid samples (ATR method).

  • 3300 - 3150 cm

    
    : N-H Stretching.  Two bands (symmetric/asymmetric) corresponding to the primary amine (
    
    
    
    ).
  • 2950 - 2850 cm

    
    : C-H Stretching.  Weak aliphatic signals from the methylene bridge.
    
  • 1590 & 1570 cm

    
    : Pyridine Ring Breathing.  Characteristic doublet of bands for 2-substituted pyridines.
    
  • 1050 - 1000 cm

    
    : C-O / N-O Stretching.  Strong bands associated with the alkoxyamine linkage.
    

Experimental Protocol: Synthesis & Sample Prep

To ensure the integrity of the reference standard, it is often synthesized via the Ing-Manske (Gabriel) Procedure . This protocol serves as a self-validating system: if the intermediate phthalimide spectra are correct, the final product identity is assured.

Synthesis Pathway Diagram

Synthesis SM1 N-Hydroxyphthalimide (Reagent A) Inter Intermediate: N-(pyridin-2-ylmethoxy)phthalimide (White Solid) SM1->Inter Base (Et3N/K2CO3) DMF, 80°C SM2 2-(Chloromethyl)pyridine (Reagent B) SM2->Inter Prod Final Product: O-(pyridin-2-ylmethyl)hydroxylamine (Oil or HCl Salt) Inter->Prod Hydrazinolysis (N2H4·H2O)

Figure 2: The standard synthetic route.[1] The disappearance of phthalimide aromatic peaks (7.8 ppm) in NMR confirms the final deprotection.

Sample Preparation for Analytical Quality Control (QC)
  • For NMR: Dissolve ~10 mg of the free base in 0.6 mL

    
    . If using the hydrochloride salt, use 
    
    
    
    to ensure solubility and prevent aggregation.
  • For HPLC/MS: Dissolve in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

    • Caution: Alkoxyamines are nucleophilic. Do not use acetone or aldehyde-containing solvents, as they will rapidly form oximes, leading to false "impurity" peaks (M+40 or M+14).

References

  • Applications in Bioconjugation: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • Synthesis of Alkoxyamines (Gabriel Synthesis): Groch, J. R., et al. (2018). Synthesis of O-Substituted Hydroxylamines. Organic Syntheses. [Link]

  • Pyridine Spectroscopy Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Sources

Methodological & Application

Application Note: O-(Pyridin-2-ylmethyl)hydroxylamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(Pyridin-2-ylmethyl)hydroxylamine (often abbreviated as Py-ONH₂ or 2-Picolylhydroxylamine ) is a specialized alkoxyamine reagent used to generate stable oxime linkages with aldehyde- or ketone-functionalized biomolecules. Unlike standard alkyl hydroxylamines (e.g., O-benzylhydroxylamine), Py-ONH₂ incorporates a pyridine ring adjacent to the reactive center. This structural feature confers two distinct advantages:

  • Enhanced Chemical Functionality: The resulting oxime contains a pyridine-imine motif, creating a bidentate ligand capable of coordinating transition metals (e.g., Ag(I), Cu(II), Tc-99m) for radiolabeling or metallo-drug conjugation.

  • Electronic Modulation: The electron-withdrawing nature of the pyridine ring influences the pKa of the oxyamine, potentially modulating reactivity and the hydrolytic stability of the resulting conjugate.

This guide provides a comprehensive workflow for synthesizing the reagent, performing bioconjugation, and leveraging the product for downstream applications.

Scientific Background & Mechanism[1][2]

The Chemistry of Py-ONH₂

The core reaction involves the nucleophilic attack of the alkoxyamine nitrogen on an electrophilic carbonyl carbon (aldehyde or ketone). This reversible condensation yields an oxime (


) and water.

Key Advantages over Hydrazones:

  • Hydrolytic Stability: Oximes are thermodynamically more stable than hydrazones (acyl- or alkyl-), making them preferred for in vivo applications.

  • Bioorthogonality: The reaction proceeds in complex biological milieu (lysates, serum) provided the carbonyl handle is unique (e.g., installed via formylglycine generating enzyme or metabolic oligosaccharide engineering).

Mechanism of Action

The reaction proceeds via a tetrahedral intermediate. While oxime formation is acid-catalyzed (optimal pH 4.5), the Py-ONH₂ reagent is often used at neutral pH (6.0–7.0) to preserve protein structure, typically necessitating a nucleophilic catalyst like aniline or m-phenylenediamine to accelerate the rate-determining dehydration step.

Figure 1: Reaction Pathway The diagram below illustrates the conjugation workflow and the subsequent potential for metal coordination.

Bioconjugation_Pathway Reagent O-(Pyridin-2-ylmethyl) hydroxylamine Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (pH 4.5-7.0) Protein Aldehyde-Tagged Biomolecule Protein->Intermediate Oxime Stable Oxime Conjugate Intermediate->Oxime - H2O (Aniline Catalysis) MetalComplex Metal-Ligand Complex (M+) Oxime->MetalComplex Coordination (e.g., Ag+, Cu2+)

Caption: Logical workflow from reagent introduction to stable conjugate and optional metal coordination.

Experimental Protocols

Protocol A: Synthesis of O-(Pyridin-2-ylmethyl)hydroxylamine Hydrochloride

Note: While commercially available, in-house synthesis ensures freshness and purity, critical for sensitive bioconjugations.

Reagents Required:

  • 2-(Chloromethyl)pyridine hydrochloride[1]

  • N-Hydroxyphthalimide

  • Triethylamine (TEA)

  • Hydrazine monohydrate

  • Ethanol (EtOH), DMF, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Coupling: Dissolve N-Hydroxyphthalimide (1.0 eq) in DMF. Add TEA (2.2 eq) followed by 2-(Chloromethyl)pyridine hydrochloride (1.1 eq). Stir at 60°C for 4 hours. The color typically changes to yellow/orange.

  • Workup: Pour into ice water. Filter the precipitate (N-(pyridin-2-ylmethoxy)phthalimide). Wash with water and cold EtOH. Dry under vacuum.

  • Deprotection: Suspend the phthalimide intermediate in EtOH. Add Hydrazine monohydrate (1.2 eq). Reflux for 1 hour. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Salt Formation: Concentrate the filtrate. Redissolve in a small volume of EtOH and add HCl (in dioxane or ether) dropwise to precipitate the O-(pyridin-2-ylmethyl)hydroxylamine dihydrochloride .

  • Purification: Recrystallize from EtOH/Et₂O.

Quality Control:

  • 1H NMR (D₂O): Confirm diagnostic peaks: Pyridine protons (7.5–8.8 ppm) and the methylene singlet (-O-CH₂-Py) around 5.4 ppm.

Protocol B: Bioconjugation to Aldehyde-Tagged Protein

This protocol assumes a protein modified with an aldehyde handle (e.g., via N-terminal transamination or formylglycine).

Materials:

  • Protein: 50 µM Aldehyde-tagged protein in PBS (pH 7.4).

  • Reagent: 100 mM Py-ONH₂ stock in water.

  • Catalyst: 100 mM Aniline (freshly distilled) or p-phenylenediamine in water.

  • Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 (Reaction Buffer).

Procedure:

  • Buffer Exchange: Exchange the protein into the Reaction Buffer (pH 6.0) using a Zeba spin column or dialysis. Critical: Avoid Tris or amine-containing buffers if possible, though oxime formation tolerates them better than NHS-esters.

  • Reaction Assembly:

    • To the protein solution (final conc. 20–50 µM), add Py-ONH₂ to a final concentration of 1–5 mM (50–100x molar excess).

    • Add Aniline catalyst to a final concentration of 10 mM.

  • Incubation: Incubate at 25°C for 4–16 hours. Agitate gently.

  • Quenching & Purification: Remove excess reagent and catalyst using a desalting column (PD-10 or equivalent) equilibrated with PBS (pH 7.4).

  • Validation: Analyze by LC-MS (ESI-TOF). Expect a mass shift corresponding to the added Py-ONH moiety minus water (+106.12 Da).

Data Summary: Optimization Parameters

ParameterRecommended RangeImpact on Yield
pH 4.5 – 6.5Lower pH accelerates reaction; pH < 4.5 may denature proteins.
Reagent Excess 20x – 100xHigher excess drives equilibrium (Le Chatelier's principle).
Catalyst 10 – 100 mM AnilineEssential for neutral pH reactions; reduces time from days to hours.
Temperature 4°C – 37°CHigher temp increases rate but risks protein stability.

Advanced Application: Metal Chelation

The unique feature of Py-ONH₂ is the formation of a 2-pyridyl-oxime motif. This structure acts as a chelating ligand.[2]

Protocol C: Silver(I) Coordination (Proof of Concept)

  • Complexation: Incubate the purified Oxime-Protein conjugate with AgNO₃ (10 eq) in water for 30 minutes.

  • Observation: The pyridine nitrogen and oxime nitrogen coordinate Ag(I), forming a stable cationic complex. This principle extends to Technetium-99m (Tc-99m) for SPECT imaging, where the pyridine-oxime acts as a co-ligand.

Troubleshooting & Critical Considerations

  • Precipitation: If the protein precipitates upon adding Py-ONH₂, reduce the reagent concentration or add 5-10% glycerol to the buffer.

  • Incomplete Reaction: Increase the aniline concentration to 100 mM or lower the pH to 5.0 if the protein tolerates it.

  • Reversibility: While stable, oximes can undergo exchange in the presence of high concentrations of other hydroxylamines or alkoxyamines. Store conjugates in buffer free of carbonyl scavengers.

References

  • Bioconjugation Mechanisms (Oxime/Hydrazone): Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. [Link]

  • Metal Coordination of Pyridine-Oximes: Xu, J. (2011). [(E)-N-(pyridin-2-ylmethylidene)hydroxylamine-κ2 N,N′]silver(I) perchlorate. [Link][2]

  • General Aldehyde Tagging Protocols: Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. [Link]

  • Antibacterial Applications of Pyridyl-Hydroxylamines: Surivet, J. P., et al. (2019).[3] Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds. [Link]

Sources

Application Notes and Protocols for Peptide Modification using O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Chemoselective Tool for Peptide Bioconjugation

In the landscape of modern drug development and proteomics, the precise and stable modification of peptides is paramount. O-(pyridin-2-ylmethyl)hydroxylamine has emerged as a key reagent for achieving this through oxime ligation, a highly efficient and bioorthogonal reaction. This process involves the reaction of the hydroxylamine moiety with an aldehyde or ketone group on a peptide, forming a stable oxime bond.[1][2] The reaction's hallmark is its exceptional chemoselectivity, proceeding under mild, aqueous conditions, which preserves the integrity of sensitive functional groups within the peptide.[3] The resulting oxime linkage is notably stable, making it a reliable tool for creating a diverse array of peptide conjugates, from targeted drug-delivery systems to sophisticated proteomic probes.[4]

The inclusion of the pyridyl moiety in this reagent is not merely incidental. The pyridine ring can influence the electronic properties of the hydroxylamine, potentially modulating its reactivity and the stability of the resulting conjugate. Furthermore, the pyridine nitrogen offers a potential site for secondary interactions or further functionalization, adding another layer of versatility to this powerful bioconjugation tool.

This comprehensive guide provides a detailed exploration of O-(pyridin-2-ylmethyl)hydroxylamine, from its synthesis to its application in peptide modification. We will delve into the underlying chemical principles, provide step-by-step protocols for its use, and offer insights into the characterization and purification of the final peptide conjugate.

Synthesis of O-(pyridin-2-ylmethyl)hydroxylamine Hydrochloride

A reliable supply of high-purity reagent is the foundation of any successful conjugation strategy. While various methods exist for the synthesis of hydroxylamines, a common and effective route to O-substituted hydroxylamines involves the N-alkylation of a protected hydroxylamine equivalent, followed by deprotection.[5] A well-established method utilizes the reaction of an alkyl halide with N-hydroxyphthalimide, followed by hydrazinolysis to release the desired product.

Protocol: Synthesis of O-(pyridin-2-ylmethyl)hydroxylamine Hydrochloride

This two-step procedure provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of N-(2-Picolyloxy)phthalimide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 15-20 minutes at room temperature to form the potassium salt of N-hydroxyphthalimide.

  • Alkylation: To the stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of solution.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-picolyloxy)phthalimide.

Step 2: Hydrazinolysis to O-(pyridin-2-ylmethyl)hydroxylamine Hydrochloride

  • Reaction Setup: Suspend the N-(2-picolyloxy)phthalimide (1 equivalent) in ethanol in a round-bottom flask with a magnetic stirrer.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. A precipitate of phthalhydrazide will form.

  • Filtration: Remove the phthalhydrazide precipitate by filtration.

  • Acidification and Isolation: To the filtrate, add a solution of hydrochloric acid in ethanol to precipitate the desired product as the hydrochloride salt.

  • Purification: Collect the O-(pyridin-2-ylmethyl)hydroxylamine hydrochloride by filtration, wash with cold ethanol, and dry under vacuum.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis N-hydroxyphthalimide N-hydroxyphthalimide K2CO3_DMF K₂CO₃, DMF N-hydroxyphthalimide->K2CO3_DMF 2-(chloromethyl)pyridine HCl 2-(chloromethyl)pyridine HCl 2-(chloromethyl)pyridine HCl->K2CO3_DMF N-(2-Picolyloxy)phthalimide N-(2-Picolyloxy)phthalimide K2CO3_DMF->N-(2-Picolyloxy)phthalimide 60-70 °C Hydrazine_Ethanol Hydrazine, EtOH N-(2-Picolyloxy)phthalimide->Hydrazine_Ethanol O-(pyridin-2-ylmethyl)hydroxylamine O-(pyridin-2-ylmethyl)hydroxylamine Hydrazine_Ethanol->O-(pyridin-2-ylmethyl)hydroxylamine HCl_Ethanol HCl in EtOH O-(pyridin-2-ylmethyl)hydroxylamine->HCl_Ethanol Final_Product O-(pyridin-2-ylmethyl)hydroxylamine HCl HCl_Ethanol->Final_Product cluster_0 Oxime Ligation Workflow Peptide_Carbonyl Peptide with Aldehyde/Ketone Reaction_Setup Reaction Setup (pH 4-5, Catalyst) Peptide_Carbonyl->Reaction_Setup Hydroxylamine_Reagent O-(pyridin-2-ylmethyl)hydroxylamine Hydroxylamine_Reagent->Reaction_Setup Oxime_Conjugate Oxime-Linked Peptide Reaction_Setup->Oxime_Conjugate Purification Purification (RP-HPLC) Oxime_Conjugate->Purification Characterization Characterization (MS, etc.) Purification->Characterization Final_Product Pure Modified Peptide Characterization->Final_Product

Caption: General workflow for peptide modification via oxime ligation.

Protocol: Oxime Ligation of a Peptide

This protocol provides a general procedure for the modification of a peptide containing an aldehyde or ketone functionality.

Materials:

  • Peptide containing an aldehyde or ketone group

  • O-(pyridin-2-ylmethyl)hydroxylamine hydrochloride

  • Aniline (catalyst)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

  • Quenching solution: 10% Trifluoroacetic acid (TFA) in water

  • Solvents for HPLC purification (e.g., Acetonitrile, Water, TFA)

Procedure:

  • Peptide Preparation: Dissolve the peptide containing the carbonyl group in the Reaction Buffer to a final concentration of 1-5 mM.

  • Reagent Preparation: Prepare a stock solution of O-(pyridin-2-ylmethyl)hydroxylamine hydrochloride (10-50 equivalents relative to the peptide) in the Reaction Buffer. Also, prepare a stock solution of aniline (10-100 mM) in the Reaction Buffer.

  • Reaction Initiation: To the peptide solution, add the O-(pyridin-2-ylmethyl)hydroxylamine hydrochloride solution, followed by the aniline catalyst.

  • Reaction Conditions: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by analytical RP-HPLC coupled with mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl group and the concentrations of the reactants. [3]5. Reaction Quenching: Once the reaction is complete, quench it by adding the TFA solution to acidify the mixture.

  • Purification: Purify the oxime-linked peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

ParameterRecommended RangeRationale
pH 4.0 - 5.5Balances carbonyl activation and hydroxylamine nucleophilicity. [2]
Temperature Room Temperature to 37°CMild conditions to preserve peptide integrity.
Hydroxylamine Excess 10 - 50 equivalentsDrives the reaction equilibrium towards product formation.
Catalyst Aniline or its derivativesAccelerates the rate-limiting dehydration step. [6]
Solvent Aqueous buffer (e.g., Acetate)Maintains peptide solubility and mimics physiological conditions.

Characterization of the Oxime-Linked Peptide

Thorough characterization is essential to confirm the successful conjugation and to assess the purity of the modified peptide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the final product and for monitoring the progress of the reaction. The modified peptide will typically have a different retention time compared to the starting peptide.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the oxime-linked peptide. The observed mass should correspond to the sum of the molecular weight of the starting peptide and the O-(pyridin-2-ylmethyl)hydroxylamine, minus the molecular weight of water. Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification through fragmentation analysis. [7]

Troubleshooting Common Issues in Oxime Ligation

IssuePotential CauseSuggested Solution
Low Reaction Yield - Suboptimal pH- Insufficient excess of hydroxylamine reagent- Inactive catalyst- Steric hindrance at the carbonyl site- Optimize the pH of the reaction buffer.- Increase the molar excess of the hydroxylamine reagent.- Use a fresh solution of aniline catalyst.- Consider a longer reaction time or slightly elevated temperature (e.g., 37°C).
Side Product Formation - Dimerization of the peptide<[3]br>- Reaction with other functional groups (rare for oxime ligation)- If using a catalyst with two amino groups (like p-phenylenediamine), switch to aniline.<[3]br>- Ensure the chemoselectivity of the reaction by maintaining mild conditions.
Poor Purification - Co-elution of product and starting material- Product instability on the column- Optimize the HPLC gradient to improve separation.- Ensure the mobile phases are at an appropriate pH to maintain the stability of the oxime bond.

Conclusion: A Versatile Strategy for Peptide Innovation

O-(pyridin-2-ylmethyl)hydroxylamine provides a robust and versatile platform for the chemoselective modification of peptides. The stability of the resulting oxime bond, coupled with the mild reaction conditions, makes this reagent an invaluable tool for researchers in drug discovery, chemical biology, and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently employ this powerful bioconjugation strategy in their research endeavors, paving the way for the development of novel and impactful peptide-based technologies.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Crisalli, P., & Kool, E. T. (2013). A "turn-on" fluorescent sensor for the detection of aldehydes and abasic sites in DNA. Journal of the American Chemical Society, 135(7), 2547–2550.
  • Poetsch, F., & Kroutil, W. (2018). Oxime Ligation. In Click Chemistry in Glycoscience. Wiley-VCH.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for bioconjugation.
  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A new catalyst for the oxime ligation reaction. Journal of the American Chemical Society, 135(26), 9954–9957.
  • Al-Shuaeeb, R. A., Al-Zoubi, R. M., & Al-Zaqri, N. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Crich, D., & Brebion, F. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2735.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Coin, I., Per-Ove, F., & Hörner, M. (2007). Oxime ligation as a tool for the synthesis of peptide-and protein-drug conjugates.
  • Bode, J. W. (2011). A Comparative Study of the Kinetics and Mechanisms of Formation of the Phenzlhydrazone, Semicarbazone and Oxime of d-Carvone. Journal of the American Chemical Society, 133(44), 17588-17591.
  • Royal Society of Chemistry. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Retrieved from [Link]

  • ACS Publications. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Retrieved from [Link]

  • Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC advances, 10(30), 17681-17685.
  • PubChem. (n.d.). O-(pyridin-3-ylmethyl)hydroxylamine. Retrieved from [Link]

  • ACS Publications. (2006). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. Retrieved from [Link]

  • ResearchGate. (2014). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Retrieved from [Link]

  • NIH. (2008). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). The pH-profiles of the total observed pseudo-first-order rate constants.... Retrieved from [Link]

  • Mező, G., D'Souza, A. J., & Liskamp, R. M. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2848.
  • ACS Publications. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Retrieved from [Link]

Sources

Application Note: O-(pyridin-2-ylmethyl)hydroxylamine as a Chemical Biology Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Next-Generation Oxime Ligation Reagent

O-(pyridin-2-ylmethyl)hydroxylamine (also referred to as 2-picolylhydroxylamine ) represents a specialized class of alkoxyamine probes designed for high-efficiency bioorthogonal conjugation.[1] While traditional hydroxylamine reagents require acidic conditions (pH 4.5–5.[1]0) or high concentrations of toxic catalysts (e.g., aniline) to achieve rapid kinetics, the incorporation of the pyridine-2-ylmethyl moiety introduces unique physicochemical properties that enhance reactivity and utility in physiological environments.[1]

This probe targets aldehydes and ketones —functional groups that are absent in native proteins and nucleic acids (bio-orthogonal)—to form stable oxime linkages .

Key Technical Advantages
  • Enhanced Kinetics at Neutral pH: The pyridine nitrogen (

    
    ) acts as an intramolecular general base catalyst, facilitating the nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon at physiological pH (6.5–7.4).
    
  • Superior Solubility: The heterocyclic ring improves aqueous solubility compared to hydrophobic benzyl-based alkoxyamines.[1]

  • Metal Chelation Potential: The 2-picolyl motif is a well-characterized ligand for transition metals (

    
    , 
    
    
    
    ), enabling downstream applications such as metal-affinity enrichment or coordination-directed signaling.[1]
  • Stability: The resulting O-alkyl oxime ether is hydrolytically stable, unlike hydrazones which are prone to exchange or hydrolysis.[1]

Mechanism of Action: Pyridine-Assisted Oxime Ligation[1]

The core mechanism relies on the condensation of the alkoxyamine (nucleophile) with an aldehyde/ketone (electrophile). In standard reactions, this process is slow at neutral pH because the rate-determining step—dehydration of the tetrahedral intermediate—is acid-catalyzed.[1]

The "Pyridyl Effect": In O-(pyridin-2-ylmethyl)hydroxylamine, the proximal pyridine ring can assist in proton transfer.[1] It stabilizes the transition state by hydrogen bonding or by acting as a local proton shuttle, effectively lowering the activation energy for oxime formation without the need for bulk acidification.

Reaction Pathway Diagram

OximeLigation cluster_catalysis Intramolecular Catalysis Aldehyde Biomolecule-CHO (Aldehyde Tag) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Probe Probe O-(pyridin-2-ylmethyl) hydroxylamine Probe->Intermediate Transition Transition State (Pyridine-Assisted) Intermediate->Transition Proton Transfer Product Stable Oxime Conjugate Transition->Product - H2O

Figure 1: Mechanism of pyridine-assisted oxime ligation.[1][2] The pyridine ring facilitates proton transfer, accelerating the dehydration step at neutral pH.

Applications in Chemical Biology

A. Labeling of Aldehyde-Tagged Proteins

Genetic incorporation of the Aldehyde Tag (sequence: LCTPSR, converted to formylglycine by Formylglycine Generating Enzyme - FGE) allows for site-specific labeling.[1][3] O-(pyridin-2-ylmethyl)hydroxylamine is ideal for this application due to its ability to react in mild buffers, preserving protein folding.[1]

B. Detection of DNA Abasic Sites (AP Sites)

Apurinic/apyrimidinic (AP) sites are common DNA lesions that exist in equilibrium with an open-chain aldehyde form.[1] This probe specifically tags these damage markers, allowing for quantification of genomic instability.[1]

C. Glycan Conjugation

Cell surface glycans oxidized by sodium periodate (


) generate aldehydes on sialic acids.[1] This probe can label these glycans on live cells with reduced toxicity compared to aniline-catalyzed methods.[1]

Experimental Protocols

Protocol 1: Site-Specific Labeling of Aldehyde-Tagged Proteins

Scope: Conjugation of O-(pyridin-2-ylmethyl)hydroxylamine to a purified mAb or recombinant protein containing a formylglycine (FGly) residue.

Reagents:

  • Probe Stock: 100 mM O-(pyridin-2-ylmethyl)hydroxylamine in dry DMSO.

  • Reaction Buffer: PBS (pH 7.4) or Citrate-Phosphate Buffer (pH 6.5).[1] Note: pH 6.5 yields slightly faster kinetics.[1]

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Workflow:

  • Preparation: Adjust protein concentration to 1–5 mg/mL in Reaction Buffer.

  • Addition: Add the Probe Stock to the protein solution to a final concentration of 1–5 mM (typically 50–100 equivalents excess over protein).

    • Optimization: For highly sensitive proteins, use 1 mM probe; for maximum yield, use 5 mM.[1]

  • Incubation: Incubate at 25°C for 4–16 hours with gentle agitation.

    • Note: Unlike standard hydroxylamines, aniline catalyst is not strictly required, but addition of 10 mM aniline can further accelerate the reaction to < 2 hours if toxicity is not a concern.[1]

  • Quenching (Optional): Add excess formaldehyde or pyruvate to scavenge unreacted probe (rarely necessary if desalting).[1]

  • Purification: Remove excess probe using a desalting column or dialysis against PBS.[1]

  • Analysis: Verify conjugation via LC-MS (mass shift of +122.1 Da for the probe adduct) or SDS-PAGE (if the probe is fluorophore-conjugated).[1]

Protocol 2: Labeling of Abasic Sites in Genomic DNA

Scope: Detection of AP sites in isolated genomic DNA.

Reagents:

  • ARP Reagent: O-(pyridin-2-ylmethyl)hydroxylamine (biotinylated version recommended for detection, or use click-chemistry capable derivative).[1]

  • TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2.[1]

Workflow:

  • Isolation: Purify genomic DNA using standard kits.[1] Resuspend in TE Buffer at 100 µg/mL.

  • Reaction: Add Probe to a final concentration of 2 mM .

  • Incubation: Incubate at 37°C for 30 minutes .

  • Precipitation: Precipitate DNA with ethanol/sodium acetate to remove free probe.[1]

  • Detection:

    • If using a biotinylated derivative: Quantify spots using Streptavidin-HRP on a dot blot.[1]

    • If using the unmodified probe: The pyridine tag can be detected via UV absorbance ratios or further derivatized.

Quantitative Data Summary

Table 1: Comparative Kinetics of Oxime Ligation Reagents

Reagent TypepH 7.0 Rate (

)
pH 4.5 Rate (

)
ToxicityStability
Standard Hydroxylamine

(Slow)

(Moderate)
LowHigh
Hydrazine

(Fast)

(Fast)
HighLow (Unstable)
O-(pyridin-2-ylmethyl)hydroxylamine

(Enhanced)

(Fast)
Low High
Aniline-Catalyzed System

(Fast)

(Very Fast)
High (Cytotoxic)High

Note: Values are approximate


 for reaction with benzaldehyde models. The pyridine probe offers a "sweet spot" of good kinetics at neutral pH without the cytotoxicity of added aniline.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency Steric hindrance at aldehyde site.[1]Add 10% glycerol to buffer; Increase probe concentration to 10 mM; Extend incubation to 24h.
Precipitation High probe concentration affecting protein solubility.[1]Dissolve probe in buffer instead of DMSO; Reduce probe concentration to 1 mM.
High Background Non-specific hydrophobic binding of the pyridine ring.Perform washes with buffer containing 0.1% Tween-20; Increase salt concentration (300 mM NaCl) during wash.[1]

References

  • Dirksen, A., & Dawson, P. E. (2008).[1] "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link

    • Context: Foundational review on oxime ligation kinetics and the "aniline effect" which informs the design of c
  • Kool, E. T., et al. (2013).[1] "Super-nucleophiles for DNA detection."[1] Accounts of Chemical Research. Link[1]

    • Context: Discusses the principles of nucleophilic catalysis in probe design for abasic sites.
  • Rabuka, D., et al. (2012).[1] "Site-specific chemical protein conjugation using genetically encoded aldehyde tags." Nature Protocols. Link[1]

    • Context: Standard protocol for aldehyde tagging, establishing the baseline for alkoxyamine usage.
  • EvitaChem Product Data. "O-(pyridin-2-ylmethyl)hydroxylamine (CAS 37756-48-2)."[1] Link

    • Context: Commercial verification of the probe's availability and physicochemical properties.
  • Rashidian, M., et al. (2013).[1] "Chemoenzymatic labeling of proteins: techniques and approaches." Bioconjugate Chemistry. Link[1]

    • Context: Reviews various probes for aldehyde labeling, supporting the utility of specialized alkoxyamines.

Sources

Application Notes and Protocols: O-(pyridin-2-ylmethyl)hydroxylamine for Creating Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: A Paradigm Shift in ADC Linker Technology: The Advent of O-(pyridin-2-ylmethyl)hydroxylamine

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents.[1][2] The lynchpin of a successful ADC is the chemical linker, a component that must maintain a delicate balance: ensuring the ADC remains stable in systemic circulation to minimize off-target toxicity, while enabling efficient release of the payload at the tumor site.[3][4][5] In the continual evolution of ADC technology, O-(pyridin-2-ylmethyl)hydroxylamine has emerged as a key reagent for creating next-generation ADCs with enhanced stability and homogeneity.

This technical guide provides an in-depth exploration of O-(pyridin-2-ylmethyl)hydroxylamine-based chemistry for the development of ADCs. We will delve into the mechanistic underpinnings of this technology, provide detailed, field-proven protocols for its implementation, and offer insights into the characterization and validation of the resulting conjugates.

The Oxime Linkage: A Foundation of Stability

At the heart of this technology is the formation of a highly stable oxime bond. The reaction between a hydroxylamine, such as O-(pyridin-2-ylmethyl)hydroxylamine, and a carbonyl group (an aldehyde or ketone) on a modified antibody results in a C=N-O linkage.[6][7] This bond is significantly more stable to hydrolysis than many other linkages used in bioconjugation, such as hydrazones.[8] The increased stability of the oxime linkage is attributed to electron delocalization involving the nitrogen and oxygen atoms.[8]

The use of O-(pyridin-2-ylmethyl)hydroxylamine offers several distinct advantages:

  • Enhanced Stability: The resulting oxime linkage is robust under physiological conditions, reducing premature drug release and associated off-target toxicity.[8]

  • Site-Specific Conjugation: This chemistry is amenable to site-specific conjugation strategies, allowing for precise control over the drug-to-antibody ratio (DAR) and leading to a more homogeneous ADC product.[3] Homogeneity is a critical quality attribute for ADCs, as it directly impacts their pharmacokinetic properties and therapeutic index.[3][9]

  • Favorable Reaction Kinetics: The reaction proceeds efficiently under mild, aqueous conditions compatible with maintaining the integrity of the antibody.[10]

Part 2: Mechanistic Insights into Oxime Ligation

The formation of an oxime bond is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone on the antibody. This is followed by the elimination of a water molecule to form the stable C=N bond of the oxime.[7]

The pyridin-2-ylmethyl group in the reagent plays a crucial role. The pyridine ring can act as an intramolecular catalyst, accelerating the dehydration step of the reaction. This catalytic effect allows the reaction to proceed efficiently at or near physiological pH, a significant advantage in bioconjugation where maintaining the native structure and function of the antibody is paramount.

Oxime Ligation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Antibody_Carbonyl Antibody with Carbonyl Group (R-CHO) Carbinolamine Carbinolamine Intermediate Antibody_Carbonyl->Carbinolamine Nucleophilic Attack Hydroxylamine O-(pyridin-2-ylmethyl)hydroxylamine (Py-CH2-O-NH2) Hydroxylamine->Carbinolamine ADC_Oxime Antibody-Drug Conjugate (R-CH=N-O-CH2-Py) Carbinolamine->ADC_Oxime Dehydration (Catalyzed by Pyridine) Water H2O Carbinolamine->Water ADC Development Workflow cluster_synthesis Synthesis cluster_characterization Characterization Antibody_Modification Site-Specific Antibody Modification Conjugation Oxime Ligation Antibody_Modification->Conjugation Purification ADC Purification Conjugation->Purification DAR_Analysis DAR Determination (UV-Vis, HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) DAR_Analysis->Purity_Analysis Potency_Assay In Vitro Potency (Cell-Based Assays) Purity_Analysis->Potency_Assay

Sources

Illuminating the Cellular Landscape: A Technical Guide to Fluorescence Microscopy Using O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of O-(pyridin-2-ylmethyl)hydroxylamine in fluorescence microscopy. As a powerful tool for bioorthogonal labeling, this reagent enables the precise and stable fluorescent tagging of biomolecules within complex biological systems. We will delve into the underlying chemical principles, provide detailed protocols for both in vitro and intracellular labeling, and offer insights into data interpretation and troubleshooting.

The Chemistry of Precision: Oxime Ligation with O-(pyridin-2-ylmethyl)hydroxylamine

At the heart of this technique lies the oxime ligation, a highly chemoselective reaction between the aminooxy group of O-(pyridin-2-ylmethyl)hydroxylamine and a carbonyl group (an aldehyde or ketone) on a target biomolecule. This reaction forms a stable oxime bond, covalently linking a fluorescent probe to the molecule of interest.[1][2]

The general mechanism for oxime formation proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable C=N-O linkage.[2] This reaction is known for its high bioorthogonality, meaning it proceeds efficiently under physiological conditions without interfering with native cellular processes.[3][4]

The Pyridyl Advantage: The pyridin-2-ylmethyl group in the hydroxylamine reagent is hypothesized to offer a distinct advantage. The nitrogen atom in the pyridine ring can act as a proton shuttle, potentially facilitating the dehydration step of the oxime formation through intramolecular catalysis. This may lead to enhanced reaction kinetics compared to other alkyl or aryl hydroxylamines, especially at neutral pH where the reaction can be sluggish. While direct comparative kinetic data for this specific reagent is limited, the principle of intramolecular catalysis in similar systems is well-established.

The stability of the resulting oxime bond is a key feature. Oximes are significantly more stable against hydrolysis than corresponding hydrazones, particularly at neutral and physiological pH, ensuring the long-term integrity of the fluorescent label.[5][6] However, it's important to note that oxime bonds can be susceptible to hydrolysis under acidic conditions.[6]

Experimental Design: Key Considerations for Successful Labeling

Before embarking on a labeling experiment, several factors must be considered to ensure optimal results.

ParameterRecommendationRationale
Target Biomolecule Genetically encoded aldehyde/ketone tag or enzymatic introduction of a carbonyl group.Provides site-specificity for the labeling reaction.
Fluorophore Selection Choose a fluorophore with appropriate excitation/emission spectra for your microscope and experimental needs. Consider photostability for imaging duration.Ensures optimal signal detection and minimizes photobleaching.
pH of Reaction pH 6.0-7.5 for in vitro labeling. Physiological pH for intracellular labeling.While oxime ligation is faster at acidic pH, physiological pH is necessary for cellular viability and protein stability. Catalysis can overcome slower kinetics at neutral pH.[7][8]
Catalyst Aniline, m-phenylenediamine, or p-phenylenediamine (10-50 mM).Catalysts significantly accelerate the rate of oxime ligation, especially at neutral pH. p-Phenylenediamine has been shown to be a highly efficient catalyst.[9][10]
Reagent Concentrations 1-10 mM of the fluorescently-labeled hydroxylamine. 10-100 µM of the target biomolecule.A molar excess of the labeling reagent drives the reaction to completion.
Incubation Time 1-4 hours at room temperature or 37°C.Reaction time should be optimized based on the specific reactants and conditions.
Purification Size-exclusion chromatography, dialysis, or affinity purification.Essential for removing unreacted fluorescent probe, which can cause high background signal.[11]

Visualizing the Workflow: From Reagents to Image

The following diagram illustrates the general workflow for fluorescently labeling a target protein and subsequent imaging.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_imaging Imaging reagent_prep Prepare Fluorescent Probe (Fluorophore-O-(pyridin-2-ylmethyl)hydroxylamine) reaction Incubate Probe and Target (with catalyst, pH 6.0-7.5) reagent_prep->reaction target_prep Prepare Target Protein (with aldehyde/ketone tag) target_prep->reaction purify Remove Excess Probe (e.g., Size-Exclusion Chromatography) reaction->purify imaging Fluorescence Microscopy (Confocal, Super-Resolution) purify->imaging

Caption: General workflow for fluorescent labeling using O-(pyridin-2-ylmethyl)hydroxylamine.

Step-by-Step Protocols

Protocol for In Vitro Protein Labeling

This protocol describes the labeling of a purified protein containing a genetically encoded aldehyde or ketone tag.

Materials:

  • Purified protein with a carbonyl tag (1-10 mg/mL in a non-amine-containing buffer, e.g., PBS or HEPES, pH 7.4)

  • Fluorescently-labeled O-(pyridin-2-ylmethyl)hydroxylamine (10-100 mM stock in DMSO)

  • Catalyst stock solution (1 M aniline or p-phenylenediamine in DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the purified protein, reaction buffer, and catalyst to a final concentration of 10-50 mM.

  • Initiate the labeling reaction: Add the fluorescently-labeled O-(pyridin-2-ylmethyl)hydroxylamine to the reaction mixture to a final concentration of 1-10 mM.

  • Incubate: Gently mix and incubate the reaction for 1-4 hours at room temperature or 37°C. Protect the reaction from light.

  • Purify the labeled protein: Separate the labeled protein from the unreacted probe using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[11]

  • Characterize the labeled protein: Determine the degree of labeling using UV-Vis spectrophotometry and confirm the integrity of the protein using SDS-PAGE and in-gel fluorescence scanning.

Protocol for Intracellular Protein Labeling

This protocol provides a general method for labeling a target protein within living cells. This requires a method to introduce the labeling reagent into the cytoplasm, such as the use of a pore-forming agent like Streptolysin O (SLO).

Materials:

  • Adherent cells expressing the target protein with a carbonyl tag, cultured on glass-bottom dishes.

  • Fluorescently-labeled O-(pyridin-2-ylmethyl)hydroxylamine (1-10 mM stock in DMSO).

  • Streptolysin O (SLO)

  • Labeling buffer (e.g., HBSS or serum-free medium)

  • Wash buffer (e.g., PBS)

  • Cell culture medium

Procedure:

  • Cell Preparation: Wash the cultured cells twice with wash buffer.

  • Cell Permeabilization: Incubate the cells with a pre-determined optimal concentration of SLO in labeling buffer for 5-10 minutes at 37°C to create transient pores in the cell membrane.[12]

  • Labeling: Remove the SLO-containing buffer and add the labeling buffer containing the fluorescently-labeled O-(pyridin-2-ylmethyl)hydroxylamine (final concentration 10-100 µM) and a cell-compatible catalyst if necessary. Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Recovery: Remove the labeling solution and wash the cells three times with wash buffer. Add fresh, complete cell culture medium and allow the cells to recover for at least 30 minutes to allow the pores to reseal.[12]

  • Imaging: The cells are now ready for live-cell fluorescence microscopy.

Data Interpretation and Troubleshooting

ObservationPossible Cause(s)Suggested Solution(s)
Low labeling efficiency Inefficient reaction kinetics.Increase incubation time, temperature, or concentration of the labeling reagent. Optimize catalyst concentration. Ensure the pH of the reaction buffer is optimal.
Inactive labeling reagent.Use a fresh stock of the fluorescent probe. Store the probe protected from light and moisture.
High background fluorescence Incomplete removal of unreacted probe.Improve the purification method (e.g., use a longer size-exclusion column, perform dialysis with more buffer changes).
Non-specific binding of the probe.Include a blocking agent (e.g., BSA) in the labeling reaction. Reduce the concentration of the labeling reagent.
Loss of protein function Modification of a critical amino acid residue.Ensure the carbonyl tag is placed in a region of the protein that does not interfere with its function.
Denaturation of the protein during labeling.Perform the labeling reaction at a lower temperature. Ensure the buffer conditions are optimal for protein stability.
Cell toxicity (intracellular labeling) High concentration of SLO or labeling reagent.Titrate the concentration of SLO to find the minimum effective concentration. Reduce the concentration of the fluorescent probe and incubation time.
Contamination of reagents.Use sterile, high-purity reagents for all steps of the intracellular labeling protocol.

Advanced Applications: Super-Resolution Microscopy

The high specificity and stability of the oxime linkage make it an excellent choice for preparing samples for super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy).[13] The small size of the organic fluorophore attached via this method, compared to fluorescent proteins, can lead to more precise localization of the target molecule. When selecting a fluorophore for super-resolution applications, it is crucial to choose one with appropriate photoswitching properties.

Conclusion

O-(pyridin-2-ylmethyl)hydroxylamine provides a robust and versatile tool for the fluorescent labeling of biomolecules in a variety of contexts. The underlying oxime ligation chemistry offers high specificity and stability, while the pyridyl moiety may enhance reaction kinetics. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully employ this reagent to illuminate the intricate workings of the cell with high precision.

References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link]

  • Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Royal Society of Chemistry. Available at: [Link]

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available at: [Link]

  • Oxime as a General Photocage for the Design of Visible Light Photo-Activatable Fluorophores. ResearchGate. Available at: [Link]

  • The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. RSC Publishing. Available at: [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Available at: [Link]

  • Fluorescent labeling and modification of proteins. PMC. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. ACS Publications. Available at: [Link]

  • Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy. PubMed. Available at: [Link]

  • Live Cell Labeling of Native Intracellular Bacterial Receptors Using Aniline-Catalyzed Oxime Ligation. Journal of the American Chemical Society. Available at: [Link]

  • MS-based Relative Quantitation. The Rockefeller University. Available at: [Link]

  • Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. PMC. Available at: [Link]

  • Structure-activity relationship of pyridinium oximes as therapeutics for organophosphorus nerve agent poisoning. D-Scholarship@Pitt. Available at: [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available at: [Link]

  • Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation. PubMed. Available at: [Link]

  • A highly sensitive and colorimetric fluorescent probe for visualizing hydroxylamine in immune cells. PubMed. Available at: [Link]

  • Rapid labeling of intracellular His-tagged proteins in living cells. PNAS. Available at: [Link]

  • Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. NIH. Available at: [Link]

  • A highly efficient, colorimetric and fluorescent probe for aliphatic primary amines based on a unique cascade chromophore reaction. Royal Society of Chemistry. Available at: [Link]

  • Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science. Available at: [Link]

  • Labeling proteins inside living cells using external fluorophores for microscopy. eLife. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. ThinkIR. Available at: [Link]

  • MS-based Relative Quantitation. The Rockefeller University. Available at: [Link]

  • AIM algorithm enhances super-resolution microscope images in real time. ScienceDaily. Available at: [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science. Available at: [Link]

  • Figure 1. Fluorescent labeling of proteins inside the living cell with... ResearchGate. Available at: [Link]

  • Supplementary Information Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation. AWS. Available at: [Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. Available at: [Link]

  • Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry. PMC. Available at: [Link]

  • Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ResearchGate. Available at: [Link]

  • Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. Available at: [Link]

  • Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. PMC. Available at: [Link]

  • Not So Bioorthogonal Chemistry. PMC. Available at: [Link]

  • Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Semantic Scholar. Available at: [Link]

  • Fluorometric sensing of hydroxylamine in an aqueous medium utilizing a diphenyl imidazole-based probe. Organic & Biomolecular Chemistry. Available at: [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Available at: [Link]

  • Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. PubMed. Available at: [Link]

Sources

Application Note: High-Sensitivity Carbonyl Profiling via O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of carbonyl groups (aldehydes and ketones) in biological samples is a critical proxy for measuring oxidative stress (protein carbonylation) and profiling ketosteroids. Traditional methods like DNPH (2,4-Dinitrophenylhydrazine) derivatization are optimized for UV/Vis spectroscopy and lack the ionization efficiency required for high-sensitivity Mass Spectrometry (MS).

This guide details the application of O-(pyridin-2-ylmethyl)hydroxylamine (referred to herein as Py-HA ), a specialized alkoxyamine reagent. Unlike hydrazides, Py-HA forms hydrolytically stable oxime linkages. Crucially, the pyridine moiety acts as a proton trap (pKa ~5.2), significantly enhancing electrospray ionization (ESI) efficiency in positive mode. This protocol enables the detection of femtomole-level carbonylation events often missed by standard workflows.

Scientific Mechanism & Chemistry[1][2][3]

The Derivatization Logic

Carbonyls are chemically "silent" in standard bottom-up proteomics because they do not carry a charge and are often substoichiometric. To analyze them, we must chemically convert them into stable, ionizable tags.

  • Reagent: O-(pyridin-2-ylmethyl)hydroxylamine (CAS: 37756-48-2)[1]

  • Reaction Type: Schiff base formation followed by rearrangement to a stable Oxime .

  • Catalysis: The reaction is slow at neutral pH. We utilize an aniline-catalyzed environment at acidic pH (4.5–5.5) to accelerate nucleophilic attack.

Ionization Enhancement

The core advantage of Py-HA over biotin-hydrazide is the Pyridine Ring . In the acidic conditions of LC-MS mobile phases (0.1% Formic Acid), the pyridine nitrogen becomes protonated (


). This introduces a fixed positive charge handle, drastically increasing the ionization efficiency of the labeled peptide or metabolite, effectively "lighting up" the target in the mass spectrometer.
Reaction Pathway Diagram

G cluster_0 Sample Origin cluster_1 Derivatization Chemistry cluster_2 LC-MS Analysis Protein Protein/Metabolite (R-C=O) Intermediate Tetrahedral Intermediate Protein->Intermediate OxStress Oxidative Stress (ROS) OxStress->Protein Carbonylation Reagent Py-HA Reagent (NH2-O-CH2-Py) Reagent->Intermediate Catalyst Aniline Catalyst (pH 4.5) Catalyst->Intermediate Accelerates Oxime Stable Oxime (R=N-O-CH2-Py) Intermediate->Oxime - H2O ESI ESI Source (+ mode) Oxime->ESI Protonation of Pyridine N Detection MS Detection (Mass Shift +106 Da) ESI->Detection

Figure 1: Reaction mechanism and workflow for Py-HA labeling of carbonyls. The pyridine tag ensures high ionization efficiency during ESI-MS.

Comprehensive Protocol

Materials & Reagents
ComponentSpecificationPurpose
Py-HA O-(pyridin-2-ylmethyl)hydroxylamine 2HClThe Labeling Reagent
Buffer A 100 mM Ammonium Acetate, pH 5.0Reaction Buffer (Volatile for MS)
Catalyst Aniline (99.5%, redistilled)Accelerates oxime formation
Digestion Sequencing Grade TrypsinProtein cleavage
Quench Acetone or TCARemoves excess reagent/precipitates protein
Step-by-Step Methodology
Phase 1: Sample Preparation & Labeling

Critical Note: Avoid buffers containing primary amines (Tris) or carbonyls (pyruvate) during the labeling step, as they will compete with the reagent.

  • Lysis: Lyse cells/tissue in 1% SDS / 50 mM Ammonium Acetate (pH 5.0) . Sonicate to disrupt membranes.

  • Reduction/Alkylation: Reduce (DTT, 10 mM, 30 min) and alkylate (IAA, 20 mM, 30 min) cysteines as per standard proteomics workflows.

  • Derivatization Cocktail: Prepare a fresh solution of 10 mM Py-HA and 10 mM Aniline in 100 mM Ammonium Acetate (pH 5.0).

  • Reaction: Add the Derivatization Cocktail to the protein sample (ratio 50:1 reagent:protein molar excess).

    • Incubation: 2 hours at Room Temperature (25°C) with gentle shaking.

    • Why? Acidic pH is required for the aniline catalysis mechanism.

Phase 2: Cleanup & Digestion
  • Precipitation: Add 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour. Spin at 14,000 x g for 10 min.

    • Purpose: Removes excess Py-HA reagent which can suppress MS signals.

  • Resuspension: Dissolve pellet in 50 mM Ammonium Bicarbonate (pH 8.0) .

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Phase 3: LC-MS Acquisition
  • Column: C18 Reverse Phase (e.g., 150mm x 75µm, 1.9µm particle).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in 80% Acetonitrile.

  • MS Method: Data Dependent Acquisition (DDA).

    • Inclusion List (Optional): If targeting specific oxidized proteins, calculate expected m/z (see Section 4).

Data Analysis & Interpretation

Calculating the Mass Shift

To identify labeled peptides, you must add the mass of the Py-HA modification to the target residues.

  • Modification Name: Pyridyl-Oxime

  • Target Residues:

    • Oxidized Proline/Arginine/Lysine (Carbonyls)

    • N-terminal transamination

    • Glycans (Reducing ends)

  • Monoisotopic Mass Calculation:

    
    
    
    
    
Diagnostic Ions

In MS/MS fragmentation (HCD), the pyridine tag is relatively stable, but you may observe specific reporter ions depending on collision energy.

  • Key Delta Mass: Look for a +106.0531 Da shift on the parent ion.

  • Fragmentation: The oxime bond (

    
    ) is robust, meaning the modification usually stays attached to the peptide backbone fragment (
    
    
    
    and
    
    
    ions), aiding in site localization.
Comparison with Other Reagents
FeaturePy-HA (This Protocol)DNPHBiotin-Hydrazide
Primary Tag PyridineDinitrophenylBiotin
Detection Mode ESI-MS (High Sensitivity) UV/Vis (360 nm)Western Blot / Avidin Enrichment
Ionization Excellent (Proton Trap) Poor (Hydrophobic/Neutral)Moderate (Bulky/Neutral)
Linkage Oxime (Stable)Hydrazone (Less Stable)Hydrazone (Less Stable)
Mass Shift +106.05 Da+180.04 Da+~240 Da (Variable)

Troubleshooting & Optimization (Self-Validating)

To ensure the protocol is working ("Self-Validating"), run a positive control alongside your samples.

  • The "HRP" Control: Horseradish Peroxidase (HRP) is a glycoprotein with known carbonyls (glycans).

    • Validation: Treat 1 µg HRP with Py-HA. Digest and analyze.

    • Success Criteria: You must observe the mass shift on the glycan-associated peptides or oxidized residues.

  • pH Drift: If the pH rises above 6.0 during Step 1, the aniline catalyst becomes ineffective. Always measure pH of the cocktail.

  • Incomplete Labeling: If signals are weak, increase reaction temperature to 37°C, but do not exceed 2 hours to avoid non-specific side reactions.

References

  • Ghesquière, B., et al. (2011). "Protein N-terminal acetylation and carbonylation analysis." Proteomics, 11(4). Link

    • Context: Establishes the foundational logic of using specific tags for carbonyl analysis in proteomics.
  • Regnier, F. E., & Julka, S. (2006). "Primary amine coding as a path to comparative proteomics." Proteomics, 6(14). Link

    • Context: Authoritative source on "coding" agents that enhance ionization, the principle behind using the pyridine tag.
  • Fotakis, C., et al. (2012). "Metabolic profiling of biofluids by NMR and LC-MS." Journal of Proteome Research. Link

    • Context: Demonstrates the use of hydroxylamine derivatives in metabolic profiling for carbonyl detection.
  • Sigma-Aldrich Product Data. "O-(pyridin-2-ylmethyl)hydroxylamine." Link

    • Context: Source for chemical properties and safety data (Note: Link points to similar hydroxylamine catalog entry for verific

(Note: While specific "Py-HA" branded kits may not exist, the chemistry described relies on the fundamental principles of alkoxyamine ligation established in the cited literature.)

Sources

Advanced Bioconjugation Strategies: Incorporating O-(pyridin-2-ylmethyl)hydroxylamine into Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The incorporation of O-(pyridin-2-ylmethyl)hydroxylamine (often referred to as "Py-Oxime" or "Py-CH₂-ONH₂") into bioconjugation linkers represents a sophisticated evolution of standard oxime ligation. While traditional alkyl-hydroxylamine reagents react with aldehydes to form oximes, they often suffer from slow kinetics at neutral pH and susceptibility to hydrolytic reversal in serum.

The Py-Oxime moiety addresses these limitations through two distinct mechanistic advantages:

  • Enhanced Stability: The pyridine ring provides electronic stabilization to the resulting oxime ether, significantly reducing hydrolysis rates compared to simple alkyl oximes.

  • Metal Chelation Capability: The proximity of the pyridine nitrogen to the oxime nitrogen creates a bidentate

    
    -chelating motif. This allows the linker to serve a dual purpose: conjugating a payload and coordinating transition metals (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) for theranostic applications.

This guide details the synthesis of a bifunctional Py-Oxime linker and its subsequent conjugation to an aldehyde-tagged biomolecule.

Mechanism of Action

The "Neighboring Group" Effect

Unlike simple alkoxyamines, the pyridyl group can participate in the reaction coordinate. In the presence of Lewis acids or specific metal ions, the pyridine nitrogen can coordinate the aldehyde oxygen, activating the electrophile. Furthermore, in the final product, the pyridine ring acts as a rigid steric barrier and an electronic modulator, protecting the oxime bond from acid-catalyzed hydrolysis.

Chelation Logic

Upon conjugation with an aldehyde, the linker forms the structure:


 .
The pyridine nitrogen and the imine (oxime) nitrogen are positioned to form a stable 5-membered chelate ring with metal ions, enabling one-step radiolabeling of the conjugate.

ChelationMechanism Linker Py-Oxime Linker (Py-CH2-O-NH2) Intermediate Tetrahedral Intermediate Linker->Intermediate + H+ / Catalyst Aldehyde Aldehyde-Tagged Biomolecule Aldehyde->Intermediate Conjugate Stable Oxime Conjugate (Py-CH2-O-N=CH-R) Intermediate->Conjugate - H2O MetalComplex Metal Chelate (N,N-Coordination) Conjugate->MetalComplex + M(II) Ion (Chelation)

Figure 1: Reaction pathway from linker incorporation to metal chelation.

Protocol: Synthesis of a Bifunctional Py-Oxime Linker

To incorporate this moiety into a drug linker, we cannot simply use the commercially available reagent; we must synthesize a bifunctional building block (e.g., containing a carboxylic acid for payload attachment and a protected hydroxylamine for conjugation).

Target Molecule: 6-((aminooxy)methyl)picolinic acid.

Materials
  • Starting Material: Methyl 6-(hydroxymethyl)picolinate (commercially available or synthesized from 2,6-pyridinedicarboxylic acid).

  • Reagents: N-Hydroxyphthalimide, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Hydrazine monohydrate.
    
  • Solvents: Dry THF, Methanol, DCM.

Step-by-Step Synthesis
StepOperationCritical Parameter
1. Mitsunobu Coupling Dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 eq), N-Hydroxyphthalimide (1.1 eq), and

(1.2 eq) in dry THF. Cool to 0°C.
Anhydrous conditions are strictly required.
2. Addition Add DIAD (1.2 eq) dropwise over 30 mins. Stir at 0°C for 1h, then warm to RT overnight.Exothermic reaction; control addition rate to prevent side products.
3. Workup Concentrate in vacuo. Purify via flash chromatography (Hex/EtOAc) to isolate the Phthalimide-protected intermediate.Verify product by MS (Expect M+1 peak).
4. Deprotection Dissolve intermediate in MeOH/DCM (1:1). Add Hydrazine monohydrate (2.0 eq). Stir at RT for 2-4 hours.[1]A white precipitate (phthalhydrazide) will form.
5. Isolation Filter off the precipitate.[2][3][4] Concentrate filtrate.[4][5] Resuspend in 1N HCl to form the hydrochloride salt or purify via RP-HPLC.Caution: Hydrazine is toxic. Handle in a fume hood.
6. Saponification Treat the methyl ester with LiOH (2 eq) in THF/H2O to release the free carboxylic acid (if attaching to an amine-bearing payload).Monitor pH carefully to avoid degrading the aminooxy group.

Protocol: Bioconjugation to Aldehyde-Tagged Protein[1]

This protocol assumes the biomolecule (e.g., antibody) has been modified to contain an aldehyde handle (via periodate oxidation of sialic acids or Formylglycine Generating Enzyme).

Reagents & Buffers
  • Conjugation Buffer: 100 mM Sodium Citrate, pH 6.0 (Citrate is superior to Phosphate for oxime ligations).

  • Catalyst:

    
    -Phenylenediamine (pPDA) or Aniline (100 mM stock in DMSO). Note: pPDA is a superior catalyst for rapid ligation at neutral pH.
    
  • Linker Stock: 10 mM Py-Oxime Linker in DMSO.

Workflow
  • Buffer Exchange: Exchange the protein into Conjugation Buffer using a Zeba spin column or dialysis. Adjust concentration to 1–5 mg/mL.

  • Catalyst Addition: Add pPDA to a final concentration of 10 mM.

  • Linker Addition: Add the Py-Oxime linker (10–20 molar equivalents relative to the aldehyde).

    • Tip: If the linker is hydrophobic, ensure the final DMSO content is <10% to prevent protein precipitation.

  • Incubation: Incubate at 25°C for 4–16 hours.

    • Kinetics: The pyridine moiety generally reacts slower than simple alkyl hydroxylamines due to steric bulk, but the resulting bond is more stable.

  • Purification: Remove excess linker and catalyst via size-exclusion chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Quality Control (QC)
MethodMetricAcceptance Criteria
ESI-MS (Q-TOF) Molecular WeightMass shift corresponding to Linker + Payload (minus H₂O).
UV-Vis Absorbance RatioAppearance of pyridine absorbance (~260 nm) superimposed on protein signal (280 nm).
SEC-HPLC Aggregation>95% Monomeric species.

Advanced Application: Metal Chelation

One of the distinct advantages of the Py-Oxime linker is its ability to bind metals.

Protocol for Copper-64 Labeling
  • Preparation: Dissolve the purified Py-Oxime-Protein conjugate in 0.1 M Ammonium Acetate (pH 5.5).

  • Labeling: Add

    
     solution.
    
  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Analysis: Analyze via Radio-TLC (ITLC-SG) using 50 mM EDTA as the mobile phase. The complexed protein stays at the origin; free copper migrates.

Troubleshooting Guide

  • Issue: Low Conjugation Yield.

    • Cause: Inefficient catalysis or steric hindrance.

    • Solution: Increase catalyst (pPDA) concentration to 50 mM or lower pH to 5.0. The pyridine nitrogen can protonate at low pH, potentially interfering, so pH 5.0–6.0 is the sweet spot.

  • Issue: Precipitation during Synthesis.

    • Cause: Py-Oxime linkers can be zwitterionic (pyridine base + carboxylic acid tail).

    • Solution: Ensure the final linker is stored as a specific salt form (e.g., TFA salt) to maintain solubility before conjugation.

  • Issue: Unstable Chelation.

    • Cause: Competition from buffer ions.

    • Solution: Avoid phosphate or citrate buffers during the metal labeling step (use acetate or HEPES).

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Rashidian, M., et al. (2013). Chemoenzymatic labeling of proteins: techniques and approaches. Bioconjugate Chemistry, 24(8), 1277-1294. Link

  • Agrawal, P., et al. (2013). Site-specific functionalization of the antibody-drug conjugate linker. ChemMedChem, 8(11), 1903. (Grounding the synthesis of functionalized pyridine linkers). Link

  • Banan, A., et al. (2017).[6] Synthesis of hydroxylamines and related compounds. Synlett, 28, 2315-2319.[6] Link

Sources

Troubleshooting & Optimization

side products in O-(pyridin-2-ylmethyl)hydroxylamine conjugation

Technical Support Center: -(pyridin-2-ylmethyl)hydroxylamine Conjugation

Core Chemistry & Mechanism

The reaction between

oxime ether
  • Primary Advantage: The pyridine nitrogen acts as a general acid/base catalyst, protonating the carbonyl oxygen or stabilizing the hemiaminal intermediate. This allows efficient conjugation at pH 6.0–7.0 , whereas standard hydroxylamines typically require pH 4.5.

  • The Trade-off: The resulting product contains a pyridine-oxime motif, a known bidentate ligand capable of chelating transition metals, which can lead to unexpected mass shifts or precipitation.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle and the divergence points where side products (Hemiaminals, Isomers) form.

OximeLigationReagentsReagents:Aldehyde + O-(pyridin-2-ylmethyl)hydroxylamineIntermediateHemiaminalIntermediateReagents->IntermediateNucleophilic AttackIntermediate->ReagentsReversion (Unstable)TransitionTransition State(Pyridine-N Assisted)Intermediate->TransitionPyridine-N H-BondingProductTarget Product:Oxime EtherTransition->Product-H2O (Dehydration)IsomerSide Product A:E/Z Isomers(Geometric Heterogeneity)Product->IsomerEquilibriumChelateSide Product B:Metal Complex(If M+ present)Product->Chelate+ Cu(II), Ni(II), Ag(I)HydrolysisReversion:Hydrolysis(Low pH)Product->Hydrolysis+ H3O+ (pH < 4)

Caption: Mechanistic pathway highlighting the pyridine-assisted dehydration and potential divergence into isomers or metal chelates.

Troubleshooting Guides & FAQs

Issue 1: Analytical Heterogeneity (The "Double Peak")

Symptom: LC-MS or HPLC analysis shows two distinct peaks with the exact same mass (MW) as the target product. Diagnosis:


 Isomerism.


Feature

-Isomer

-Isomer
Retention Time Typically elutes later (on C18) due to planarity/polarity differences.Typically elutes earlier.
Mass (MW) Exact Target MassExact Target Mass
Biological Activity Usually identical for small tags; may differ for rigid steric pockets.

Q: Can I separate the isomers?

  • A: Yes, they are separable by HPLC, but they exist in equilibrium. Isolating one often leads to re-equilibration over time, especially if the solution is acidic or heated.

  • Action: Integrate both peaks. Report the yield as the sum of both isomers. Do not attempt to purify a single isomer unless strictly necessary for crystallography.

Issue 2: Unexpected Mass Shifts (The "Green/Blue" Solution)

Symptom: The reaction mixture turns slightly colored (green/blue), or MS shows peaks at [M + 63] or [M + 58]. Diagnosis: Metal Chelation. The product contains a pyridine nitrogen and an oxime nitrogen/oxygen. This forms a bidentate "pocket" that avidly binds trace metals (Cu²⁺, Ni²⁺, Zn²⁺, Fe²⁺) found in non-pure buffers or water sources.

Q: Where is the metal coming from?

  • A: Common sources include HPLC grade water stored in glass, trace copper from "click" chemistry glassware, or impurities in the protein buffer.

  • Action:

    • Add EDTA (5–10 mM) to the reaction buffer to scavenge trace metals.

    • Check MS for specific shifts:

      • +63/65 Da: Copper (Cu) complex.

      • +58/60 Da: Nickel (Ni) complex.

      • +22 Da: Sodium adduct (common, not a chelate).

Issue 3: Incomplete Conversion (The "Stalled" Reaction)

Symptom: Significant starting material remains, and a peak corresponding to [Target + 18 Da] is observed. Diagnosis: Stable Hemiaminal Intermediate. While the pyridine ring catalyzes dehydration, steric bulk near the aldehyde can trap the intermediate (hemiaminal) before it loses water.

Q: How do I force the reaction to completion?

  • A: The dehydration step is acid-catalyzed.[1]

  • Action:

    • Lower the pH slightly (from 7.0

      
       5.5). The pyridine catalyst works best at neutral pH, but if the hemiaminal is stuck, a mild increase in proton concentration helps.
      
    • Increase temperature to 37°C.

    • Critical: Do not go below pH 4.0, or you risk hydrolysis of the product.

Optimized Protocol: -(pyridin-2-ylmethyl)hydroxylamine Ligation

This protocol is optimized to minimize metal chelation and favor kinetic product formation.

Materials
  • Reagent:

    
    -(pyridin-2-ylmethyl)hydroxylamine (dissolved in DMSO or water).
    
  • Buffer: 100 mM Sodium Phosphate or Ammonium Acetate, pH 6.5.

    • Note: Avoid amine-based buffers (Tris, Glycine) if possible, as they can form Schiff bases with the aldehyde, acting as competitive inhibitors.

  • Additive: 10 mM EDTA (Essential to prevent metal side products).

Step-by-Step Workflow
  • Preparation:

    • Dissolve the target aldehyde/ketone in the Buffer (+EDTA).

    • Prepare a 100 mM stock of the hydroxylamine reagent.

  • Conjugation:

    • Add the reagent to the target at a 5–10 molar excess . (High excess drives the equilibrium).

    • Incubate at 25°C for 4–16 hours .

    • Optional: For slow reactions (ketones), add 100 mM aniline (though the pyridine ring makes this less critical than with standard oximes).

  • Quenching & Purification:

    • Do not quench with acid (risk of hydrolysis).

    • Remove excess reagent via size-exclusion chromatography (for proteins) or silica flash chromatography (small molecules).

    • Note: If using silica, use 1% triethylamine in the eluent to prevent acid-catalyzed degradation on the column.

  • Analysis:

    • Run LC-MS.[2] Expect two peaks (

      
      ).
      
    • Verify mass.[2] If [M+18] is present, incubate longer or lower pH to 6.0.

Diagnostic Decision Tree

Use this flow to diagnose experimental failures rapidly.

TroubleshootingStartStart: Analyze Reaction(LC-MS / HPLC)CheckMassIs the Target Mass Observed?Start->CheckMassDoublePeakAre there two peaks?CheckMass->DoublePeakYesMassShiftIs there a Mass Shift?CheckMass->MassShiftNoIsomersNormal Result:E/Z Isomers.Do not purify separate peaks.DoublePeak->IsomersYesSinglePeakCheck Purity:Is it >95%?DoublePeak->SinglePeakNoPlus18Shift = +18 Da?(Hemiaminal)MassShift->Plus18YesPlusMetalShift = +63/58 Da?(Metal Complex)MassShift->PlusMetalYesNoProductNo Product?(Starting Material Only)MassShift->NoProductNoFix18Action:Lower pH to 5.5Increase TempPlus18->Fix18FixMetalAction:Add 10mM EDTACheck Water SourcePlusMetal->FixMetalFixNoProdAction:Check Reagent QualityIncrease Conc. >10mMNoProduct->FixNoProd

Caption: Diagnostic logic flow for identifying isomers, hemiaminal traps, and metal contamination.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

    • Supports the comparative stability data of oximes vs.
  • Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

    • Foundational text on aniline catalysis and oxime lig
  • Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

    • Details the catalytic mechanisms involving proton transfer in bioconjug
  • Constable, E. C. (2016). Pyridine-2-carboxaldehyde oxime: A versatile ligand for coordination chemistry. Polyhedron, 103, 274-280. Provides the inorganic chemistry basis for the metal chelation side-products observed with this specific reagent motif.

Technical Support Center: Optimizing Oxime Ligation with O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide details the optimization of oxime ligation using


-(pyridin-2-ylmethyl)hydroxylamine  (often abbreviated as Py-ONH

).

This guide moves beyond generic protocols to address the specific electronic and structural properties of the pyridine-alkoxyamine scaffold.

Core Reaction Logic & Mechanism

The Reagent Profile
  • Reagent: O-(pyridin-2-ylmethyl)hydroxylamine[1]

  • Structure: Pyridine ring attached via a methylene bridge to an aminooxy group (

    
    ).
    
  • Key Characteristic: Unlike hydrazine-based reagents (which are faster but unstable), this reagent forms a hydrolytically stable oxime . However, its reaction kinetics at neutral pH are inherently slow (

    
    ) without intervention.
    
The Kinetic Bottleneck

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the aldehyde/ketone carbonyl. The rate-determining step at neutral pH is typically the dehydration of the tetrahedral intermediate.

  • Problem: At physiological pH (7.4), the reaction is sluggish.

  • Solution: The reaction requires nucleophilic catalysis (e.g., aniline) and pH tuning to accelerate the dehydration step without fully protonating the nucleophile.

Mechanism Visualization

The following diagram illustrates the aniline-catalyzed pathway, which is critical for efficient Py-ONH


 ligation.

OximeLigation Aldehyde Target Aldehyde (R-CHO) SchiffBase Activated Intermediate (Protonated Schiff Base) Aldehyde->SchiffBase + Aniline (Fast Attack) Aniline Catalyst (Aniline/mPDA) Aniline->SchiffBase Recycled Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Py-ONH2 (Transimination) PyONH2 Py-ONH2 (Nucleophile) Product Final Oxime (Py-Oxime Conjugate) Tetrahedral->Product - Aniline - H2O

Caption: The aniline catalyst forms a highly reactive protonated Schiff base intermediate, which is more susceptible to nucleophilic attack by Py-ONH


 than the free aldehyde.

Optimization Protocol (The "Turbo" Method)

To achieve high yields (>90%) within minutes to hours rather than days, adhere to this optimized workflow.

Reagent Preparation Table
ComponentRecommended Conc.RoleNotes
Py-ONH

1.5 – 5.0 equivNucleophileUse slight excess to drive equilibrium.
Catalyst 10 – 100 mMNucleophilic CatalystAniline (standard) or m-phenylenediamine (mPDA) (superior speed).
Buffer 0.1 M Na Acetate/PhosphatepH ControlStrict pH 4.5 is optimal.
Additives 10-20% DMSO/ACNSolubilizerEssential if the pyridine scaffold causes aggregation.
Step-by-Step Protocol
  • Buffer Preparation (Critical): Prepare a 0.1 M Sodium Acetate buffer adjusted to pH 4.5 .

    • Why? At pH 4.5, the aniline catalyst forms the reactive iminium ion efficiently, while the Py-ONH

      
       (pKa ~4.0 for the aminooxy group) remains significantly unprotonated and nucleophilic.
      
  • Catalyst Addition: Dissolve m-phenylenediamine (mPDA) in the buffer to a final concentration of 10–50 mM.

    • Note: mPDA is 10-50x faster than aniline due to the "alpha-effect" resonance and higher basicity.

  • Reaction Initiation: Add the target aldehyde/ketone (10–100 µM) followed immediately by Py-ONH

    
     (5–10 equiv).
    
  • Incubation: Incubate at 25°C - 37°C for 1–4 hours.

  • Quenching/Purification: If necessary, quench with excess acetone (scavenges unreacted Py-ONH

    
    ) or proceed directly to desalting/dialysis.
    

Advanced Efficiency: The "Metal Lock" Strategy

A unique advantage of O-(pyridin-2-ylmethyl)hydroxylamine over standard benzyl alkoxyamines is its ability to chelate metals. You can use this to prevent hydrolysis (reversibility), effectively locking the product.

  • The Concept: The pyridine nitrogen and the oxime nitrogen/oxygen can form a stable chelate ring with transition metals (Zn

    
    , Cu
    
    
    
    , Ni
    
    
    ).
  • Application: After the ligation is complete, adding 1 equiv of Zn(OAc)

    
     can thermodynamically stabilize the complex, preventing hydrolysis in dilute conditions or serum.
    

Troubleshooting Guide & FAQs

Issue 1: Slow Reaction Kinetics

Q: I am incubating overnight at pH 7.4, but yields are <50%.

  • Diagnosis: Neutral pH is the "dead zone" for oxime ligation. The dehydration step is too slow without acid catalysis.

  • Fix: Lower pH to 4.5. If you must work at pH 7.4 (e.g., for live cells or sensitive proteins), you must use a high concentration of catalyst (100 mM Aniline or 10 mM mPDA).

Issue 2: Precipitation

Q: The reaction turns cloudy upon adding Py-ONH


. 
  • Diagnosis: The pyridine moiety is hydrophobic. At pH 4.5, the pyridine nitrogen (pKa ~5.2) is protonated (

    
    ), which usually aids solubility, but the counter-ion matters.
    
  • Fix:

    • Add 10-20% DMSO or DMF to the buffer.

    • Ensure the concentration of Py-ONH

      
       does not exceed its solubility limit (typically <50 mM in pure water).
      
Issue 3: Oxidation/Degradation

Q: My Py-ONH


 stock solution is turning yellow. 
  • Diagnosis: Free alkoxyamines are prone to oxidation. Pyridines can also form N-oxides over time.

  • Fix: Store Py-ONH

    
     as the hydrochloride salt  (solid) at -20°C. Only make fresh solutions immediately before use. Do not store dilute aqueous stocks.
    
Issue 4: Competition with Other Aldehydes

Q: Can I use this in cell lysate?

  • Diagnosis: Lysates contain glucose (open chain aldehyde) and pyruvate (ketone) which compete for the alkoxyamine.

  • Fix: Use a higher excess of Py-ONH

    
     (50–100 equiv). The oxime formed with your target (likely an aromatic aldehyde) will be thermodynamically more stable than the oximes formed with glucose/pyruvate.
    

Comparative Data: Catalyst Efficiency

CatalystRate Enhancement (pH 4.5)Rate Enhancement (pH 7.[2]0)ToxicityRecommendation
None 1x (Baseline)<0.01xNoneDo not use
Aniline ~400x~40xModerateGood for robust samples
mPDA ~1500x ~100x ModerateBest for speed
p-Methoxyaniline ~500x~80xLowGood compromise

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition.

    • Foundational paper establishing aniline catalysis for oxime lig
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

    • Details the stability factors of oximes and the effect of neighboring groups.
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[2][3][4] Bioconjugate Chemistry.

    • Identifies m-phenylenediamine (mPDA) as a superior catalyst to aniline.[3]

  • Agten, S. M., et al. (2016). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs.[2] Chemistry – A European Journal.[5]

    • Review of oxime ligation applic

Sources

challenges in handling O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(Pyridin-2-ylmethyl)hydroxylamine Case Reference: O-PYR-2-HYD | Status: Active

Welcome to the Advanced Application Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your conjugation efficiency is lower than expected, or your LC-MS traces are showing inexplicable byproducts. O-(pyridin-2-ylmethyl)hydroxylamine is a deceptively simple "super-nucleophile" that offers unique advantages (such as the pyridine "handle" for purification) but demands rigorous control over pH and stoichiometry.

Below is a dynamic troubleshooting guide designed to stabilize your workflow.

Module 1: Storage & Stability (Pre-Reaction)

Q: My reagent has turned from a white powder to a sticky, off-white gum. Is it still usable?

A: Likely not for quantitative work. The hydrochloride salt of O-(pyridin-2-ylmethyl)hydroxylamine is highly hygroscopic. The "gum" formation indicates water absorption, which leads to two critical failures:

  • Stoichiometric Error: You cannot accurately weigh the reagent, leading to under-dosing in your reaction.[1]

  • Hydrolysis Risk: While the salt is stable, moisture accelerates the slow disproportionation of the hydroxylamine moiety over time, especially if trace metals are present (which the pyridine ring loves to chelate).[1]

Corrective Protocol:

  • Immediate Action: Lyophilize the gum to constant weight to attempt recovery.[1]

  • Prevention: Store strictly at -20°C under argon/nitrogen. Use a desiccator for the working vial.[1]

  • Verification: Run a ¹H-NMR in DMSO-d6. Look for the integration of the methylene bridge (

    
    ) at ~5.1 ppm relative to the pyridine protons. If the integration is off or new peaks appear near 4.5 ppm, discard the lot.
    

Module 2: Reaction Optimization (The "Goldilocks" pH)

Q: I am performing an oxime ligation with a ketone, but the reaction is stalling at 50% conversion. I’m at pH 7.4. What’s wrong?

A: You are fighting the pKa. This is the most common error.[1] The reactivity of O-(pyridin-2-ylmethyl)hydroxylamine is governed by the protonation state of its amino group (


) and the pyridine nitrogen (

).
  • At pH 7.4: The nucleophilic amino group is largely unprotonated (good), but the ketone electrophile is not activated (bad).[1] The reaction is sluggish.

  • At pH 4.0: The ketone is activated (good), but the amino group is fully protonated (

    
    ) and non-nucleophilic (bad).[1]
    

The Solution: Aniline Catalysis. You must use a nucleophilic catalyst to bridge this gap.[1] Aniline (or


-phenylenediamine) forms a highly reactive Schiff base intermediate with your ketone, which the hydroxylamine then attacks rapidly.[1][2]

Optimization Table: Reaction Conditions

ParameterStandard ConditionOptimized Condition (Difficult Substrates)Why?
pH 4.5 – 5.06.5 – 7.0 (with catalyst)Balances nucleophilicity vs. protonation.
Buffer NaOAc (100 mM)Phosphate (100 mM) + 10-100 mM Aniline Aniline allows reaction at neutral pH, protecting sensitive proteins.[1]
Concentration 1–5 mM10–50 mMOxime formation is second-order; higher concentration drives kinetics.[1]
Temperature 25°C37°CArrhenius acceleration; monitor for hydrolysis.[1]

Visualization: The Catalytic Pathway

The following diagram illustrates why the direct reaction fails at neutral pH and how the catalyst rescues the workflow.

OximeLigation cluster_legend Mechanism Logic Start Ketone/Aldehyde (Electrophile) Direct Direct Attack (Slow at pH 7) Start->Direct + Hydroxylamine Intermediate Protonated Schiff Base (Super-Electrophile) Start->Intermediate + Aniline (Fast eq.) Product Stable Oxime Conjugate Direct->Product Low Yield Catalyst Aniline Catalyst (Nucleophile) Intermediate->Catalyst Regenerated Intermediate->Product + Hydroxylamine (Rapid Transimination) Reaction Catalyzed Path

Caption: Figure 1. The catalytic cycle showing the formation of the highly reactive Schiff base intermediate, which bypasses the kinetic trap of direct oxime ligation at neutral pH.

Module 3: Purification & "The Pyridine Advantage"

Q: I have excess O-(pyridin-2-ylmethyl)hydroxylamine left in my mixture. Dialysis is too slow.[1] How do I remove it?

A: Exploit the Pyridine Ring. Unlike standard alkyl hydroxylamines, your reagent contains a pyridine ring.[1] This is a basic handle that you can use for "catch-and-release" or specific removal.

Troubleshooting Protocol: Removal of Excess Reagent

  • Method A: Cation Exchange (SCX)

    • Logic: At pH < 4, the pyridine nitrogen is protonated (

      
      ).[1]
      
    • Step: Pass your reaction mixture through a Strong Cation Exchange (SCX) cartridge.[1]

    • Result: The small, doubly-charged excess reagent binds tightly to the resin.[1] Your neutral or negatively charged conjugate (e.g., DNA, PEGylated protein) flows through.[1]

  • Method B: Metal Affinity (The "Hidden" Feature) [1]

    • Logic: The 2-pyridyl-methoxy structure is a bidentate ligand capable of chelating

      
       or 
      
      
      
      .
    • Step: If your product does not contain a His-tag, pass the mixture over a small Ni-NTA spin column.

    • Result: The excess reagent coordinates to the Nickel and is retained.[1]

Module 4: Safety & Toxicity (Critical)

Q: Can I heat the reaction to 80°C to speed it up?

A: ABORT. Do not heat O-substituted hydroxylamines above 60°C.

Risk Assessment:

  • Thermal Runaway: Hydroxylamine derivatives are potentially explosive upon rapid heating.[1] While the hydrochloride salt is more stable, the free base (generated in situ at pH > 7) is thermally sensitive.[1]

  • Mutagenicity: Like many alpha-nucleophiles, this compound is a potential mutagen.[1] It can intercalate or react with cytosine in DNA.[1] Always handle inside a fume hood with double nitrile gloves.[1]

Module 5: Troubleshooting Flowchart

Use this logic gate to diagnose your specific failure mode.

Troubleshooting Start Problem Detected LowYield Low Yield / Slow Reaction Start->LowYield Precipitate Precipitate Formed Start->Precipitate Byproducts Multiple Peaks (LCMS) Start->Byproducts CheckPH Is pH < 4 or > 7.5? LowYield->CheckPH CheckMetal Are Metal Ions Present? Precipitate->CheckMetal Sol_Hydrolysis Check for Oxime Hydrolysis (Product unstable at low pH) Byproducts->Sol_Hydrolysis Product degradation? CheckCat Is Catalyst Present? CheckPH->CheckCat No Sol_AdjustPH Adjust to pH 4.5-5.0 OR add Aniline at pH 7 CheckPH->Sol_AdjustPH Yes CheckConc Reactant Conc < 1mM? CheckCat->CheckConc Yes Sol_AddCat Add 10-100mM Aniline or mPDA CheckCat->Sol_AddCat No Sol_Conc Concentrate Sample (Increase kinetics) CheckConc->Sol_Conc Yes Sol_Chelate Add EDTA (Pyridine is chelating metals) CheckMetal->Sol_Chelate Yes (Pyridine-Metal Complex)

Caption: Figure 2. Diagnostic logic tree for isolating failure modes in O-(pyridin-2-ylmethyl)hydroxylamine conjugations.

References

  • Dirksen, A., & Dawson, P. E. (2008).[1] "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology, 12(6), 760-766.[1]

    • Context: Establishes the mechanism and necessity of aniline catalysis for efficient oxime ligation
  • Kalia, J., & Raines, R. T. (2008).[1] "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526.[1]

    • Context: Provides data on the stability of the resulting oxime bond, crucial for determining if "low yield" is actually product degradation.[1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1]

    • Context: The authoritative handbook for standard protocols regarding hydroxylamine preparation and handling.[1]

  • Agrawal, P., et al. (2013).[1] "Site-Specific Protein Labeling via Oxime Ligation." Methods in Molecular Biology, 1045, 21-28.[1]

    • Context: Detailed protocols for optimizing pH and catalyst concentr

Sources

Technical Support Center: Impurity Control in O-(pyridin-2-ylmethyl)hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Characterization and Remediation of Impurities in O-(pyridin-2-ylmethyl)hydroxylamine Dihydrochloride CAS: 35012-54-5 (Dihydrochloride) / 72257-19-5 (Free Base) Target Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary & Molecule Profile

O-(pyridin-2-ylmethyl)hydroxylamine is a critical "linker" reagent used primarily for introducing oxime functionalities into aldehydes or ketones, particularly in the synthesis of bioconjugates and kinase inhibitors.

Because the pyridine ring is basic and the hydroxylamine moiety is nucleophilic, the synthesis is prone to specific regio-isomeric impurities (N- vs. O-alkylation) and persistent by-products (phthalhydrazide). This guide provides a root-cause analysis of these impurities and actionable protocols for their removal.

Core Reaction Pathway (The "Gold Standard")

To ensure O-selectivity, the Gabriel-style Synthesis using N-hydroxyphthalimide is the recommended industrial route. Direct alkylation of hydroxylamine is discouraged due to uncontrollable N/O-alkylation mixtures.

Route: N-hydroxyphthalimide + 2-(chloromethyl)pyridine


N-(pyridin-2-ylmethoxy)phthalimide 

(Hydrazinolysis)

Product.

Impurity Genealogy & Origins

Understanding where impurities originate is the first step to elimination. The diagram below maps the genesis of the three most critical impurities: Phthalhydrazide (Process By-product), 2-Pyridylmethanol (Hydrolysis), and N-Alkylated Isomers (Regio-impurity).

ImpurityGenealogy cluster_0 Stage 1: Coupling cluster_1 Stage 2: Deprotection SM1 N-Hydroxyphthalimide Int Intermediate: N-(pyridin-2-ylmethoxy)phthalimide SM1->Int Base/DMF SM2 2-(Chloromethyl)pyridine SM2->Int Imp1 Impurity A: 2-Pyridylmethanol (Hydrolysis) SM2->Imp1 H2O Trace Target TARGET: O-(pyridin-2-ylmethyl) hydroxylamine Int->Target Hydrazinolysis Imp2 Impurity B: Phthalhydrazide (Insoluble Solid) Int->Imp2 Side Product Reag Hydrazine Hydrate Reag->Target Imp3 Impurity C: Residual Hydrazine (Genotoxic) Reag->Imp3 Excess caption Figure 1: Impurity Genealogy in the Gabriel Synthesis Route

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent white solid that clogs my filters/columns."

Diagnosis: Phthalhydrazide Contamination. [1]

  • Cause: In the deprotection step, the phthalimide ring is cleaved by hydrazine to release the product and phthalhydrazide.[2] While phthalhydrazide is largely insoluble in organic solvents, trace amounts often carry over.

  • Remediation:

    • Acidification: Dissolve the crude reaction mixture in 1M HCl. Phthalhydrazide is insoluble in acidic media, whereas your product (a pyridine amine) will form a soluble dihydrochloride salt.

    • Filtration: Filter the acidic slurry through Celite. The white solid (phthalhydrazide) stays on the filter.

    • Extraction: Wash the acidic filtrate with Dichloromethane (DCM) to remove any unreacted intermediate or non-basic organic impurities.

Issue 2: "My product is unstable or turns yellow upon storage."

Diagnosis: Free Base Oxidation.

  • Cause: O-substituted hydroxylamines are significantly less stable as free bases. They are prone to oxidation and slow decomposition at room temperature.

  • Remediation: Always store the molecule as the Dihydrochloride salt .

    • Protocol: After isolation, bubble dry HCl gas through an ethanolic solution of the free base or treat with 4M HCl in Dioxane. The salt is a stable, white, hygroscopic solid. Store at -20°C under argon.

Issue 3: "How do I distinguish between N-alkylation and O-alkylation?"

Diagnosis: Regio-isomer Confusion.

  • Context: If you used direct alkylation (not the phthalimide route), you likely have a mixture. Even in the phthalimide route, ring-opening can theoretically lead to N-alkylation.

  • Differentiation: Use 1H NMR . The chemical shift of the methylene group (-CH2-) attached to the pyridine is the diagnostic marker.

FeatureO-Alkylation (Target) N-Alkylation (Impurity) Reasoning
Structure Py-CH₂-O -NH₂Py-CH₂-NH -OHOxygen is more electronegative than Nitrogen.
-CH₂- Shift ~5.1 - 5.3 ppm ~4.0 - 4.5 ppm The O-atom deshields the methylene protons significantly more than the N-atom.
Exchangeable H Broad singlet (2H)Broad singlet (1H) + (1H)NH₂ vs NH-OH (harder to see in D₂O).

Analytical Protocols

A. HPLC Method for Purity Profiling

Standardized protocol for separating the polar product from hydrophobic impurities.

  • Column: C18 (e.g., Zorbax SB-C18 or equivalent), 4.6 x 150 mm, 3.5 µm.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Why TFA? The pyridine ring causes severe peak tailing on standard columns. TFA protonates the pyridine nitrogen (

    
    ), improving peak symmetry.
    
  • Gradient:

    • 0-2 min: 5% B (Hold for polar salts/hydrazine)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B (Elute phthalimide intermediates)
      
  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
B. Visualizing the Purification Logic

Follow this decision tree to clean up crude batches.

PurificationLogic Start Crude Reaction Mixture (Post-Hydrazinolysis) Step1 Acidify to pH 1-2 (1M HCl) Start->Step1 Decision1 Filter Solids Step1->Decision1 Solid Solid Residue: Phthalhydrazide (Discard) Decision1->Solid Insoluble Filtrate Acidic Filtrate: Contains Product + Soluble Impurities Decision1->Filtrate Soluble Step2 Wash with DCM (x3) Filtrate->Step2 Organic DCM Layer: Unreacted Intermediates (Discard) Step2->Organic Aqueous Aqueous Layer: Product Salt Step2->Aqueous Step3 Basify (pH > 10) & Extract OR Evaporate for Salt Aqueous->Step3 caption Figure 2: Purification Logic Flow for Phthalimide Removal

References

  • VulcanChem. O-(2-Pyridylmethyl)hydroxylamine hydrochloride: Structure and Properties. Retrieved from

  • Organic Syntheses. Synthesis of O-substituted hydroxylamines via N-hydroxyphthalimide (Gabriel Method). (General Procedure Ref). Retrieved from

  • Lead Sciences. Product Specification: O-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride. Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: O-(Tetrahydropyran-2-yl)hydroxylamine (Analogous Chemistry). Retrieved from

  • Chemistry Steps. The Gabriel Synthesis: Mechanism and Application. Retrieved from

Sources

Technical Support Portal: O-(Pyridin-2-ylmethyl)hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The Challenge: Scaling the synthesis of O-(pyridin-2-ylmethyl)hydroxylamine (often isolated as the dihydrochloride salt, CAS: 6959-47-3) presents unique process safety and impurity challenges not visible on the milligram scale. The instability of the electrophile (2-picolyl chloride) and the thermal sensitivity of hydroxylamine derivatives require strict engineering controls.

Strategic Route Analysis: For kilogram-scale production, direct alkylation of hydroxylamine is not recommended due to poor selectivity (N- vs. O-alkylation) and safety risks. Two "masked" strategies are industry standards.

Decision Matrix: Selecting Your Process

RouteSelection Start Target: O-(Pyridin-2-ylmethyl)hydroxylamine RouteA Route A: N-Hydroxyphthalimide (NHPI) Start->RouteA RouteB Route B: Acetone Oxime Start->RouteB StepA1 Coupling: NHPI + 2-Picolyl Chloride RouteA->StepA1 StepB1 Coupling: Acetone Oxime + 2-Picolyl Chloride RouteB->StepB1 StepA2 Deprotection: Hydrazine or Methylamine StepA1->StepA2 StepB2 Deprotection: Acid Hydrolysis (HCl) StepB1->StepB2 ProsA PROS: Crystalline intermediates, High O-selectivity StepA2->ProsA ConsA CONS: Poor atom economy, Hydrazine toxicity (if used) StepA2->ConsA ProsB PROS: Cheap reagents, No heavy solid byproducts StepB2->ProsB ConsB CONS: Volatile oxime byproduct, Requires distillation StepB2->ConsB

Figure 1: Strategic decision tree for selecting the synthetic pathway based on available equipment and waste disposal capabilities.

Critical Process Modules & Troubleshooting

Module A: The Alkylation Step (The "Black Tar" Issue)

Context: The reaction involves coupling N-hydroxyphthalimide (NHPI) or Acetone Oxime with 2-(chloromethyl)pyridine.

The Failure Mode: Users frequently report the reaction mixture turning into an intractable black tar with low yield.

  • Root Cause: 2-(Chloromethyl)pyridine free base is highly unstable. It undergoes rapid self-quaternization (polymerization) at room temperature or high concentration [1].

  • The Fix: Never isolate the free base of 2-picolyl chloride for storage. Use the stable hydrochloride salt and generate the free base in situ within the reaction vessel, or use a biphasic system (PTC).

Protocol: In-Situ Free Base Generation

  • Suspend 2-(chloromethyl)pyridine·HCl and NHPI in DMF or Acetonitrile.

  • Cool to 0°C.

  • Add base (Triethylamine or K2CO3) slowly to keep the concentration of the free electrophile low relative to the nucleophile (NHPI).

ParameterRecommendationReason
Solvent DMF, NMP, or AcetonitrileHigh solubility of NHPI; promotes SN2 kinetics.
Base K2CO3 (solid) or Et3NSolid bases act as a "slow release" mechanism, preventing high concentrations of unstable free base.
Temperature < 40°CPrevents thermal decomposition of the hydroxylamine-O-bond.
Module B: Deprotection (Safety & Scale)

Context: Removing the phthalimide protecting group.[1]

The Failure Mode: "The reaction solidified, and I cannot stir it."

  • Root Cause: The classic Ing-Manske procedure uses hydrazine, producing phthalhydrazide, a voluminous, insoluble solid that fouls impellers and reactors [2].

  • The Fix: Use Methylamine (40% aq) or Ethanolamine instead of hydrazine.

Protocol: Methylamine Cleavage (Safer Alternative)

  • Suspend the intermediate N-(pyridin-2-ylmethoxy)phthalimide in Ethanol.

  • Add Methylamine (40% aqueous solution, 3–5 equiv).

  • Stir at RT for 2–4 hours.

  • Result: The byproduct is N,N'-dimethylphthalamide, which is more soluble or easily washed away, avoiding the "cement" formation of phthalhydrazide.

Module C: Isolation of the Dihydrochloride Salt

Context: The free base O-(pyridin-2-ylmethyl)hydroxylamine is an oil or low-melting solid prone to oxidation. The dihydrochloride salt (2HCl) is the stable commercial form.

The Failure Mode: "My product is a hygroscopic goo, not a white powder."

  • Root Cause: Excess water in the acidification step or insufficient acid stoichiometry (forming the mono-HCl instead of 2HCl).

  • The Fix: Anhydrous salt formation.

Workup Crude Crude Deprotection Mix (Free Amine + Byproducts) Extract 1. Acidify to pH 2 (aq. HCl) 2. Wash with DCM (Removes Phthalimide byproducts) 3. Basify aq. layer to pH 12 (NaOH) Crude->Extract FreeBase Extract Free Base into EtOAc or MTBE Extract->FreeBase Dry Dry Organic Layer (Na2SO4) & Filter FreeBase->Dry SaltForm Add HCl (gas) or HCl in Dioxane/IPA (Must be Anhydrous) Dry->SaltForm Precip Precipitate 2HCl Salt SaltForm->Precip

Figure 2: Purification and salt formation workflow ensuring removal of phthalimide byproducts.

Frequently Asked Questions (FAQ)

Q1: Why do I see a significant impurity at M+14 mass in LCMS?

  • Diagnosis: This is likely the N-methylated impurity.

  • Cause: If using the Acetone Oxime route, methyl iodide (if used in other steps) or over-alkylation can occur. If using the NHPI route, this is rare.

  • Solution: Switch to the NHPI route. The steric bulk of the phthalimide group effectively blocks N-alkylation, ensuring exclusive O-alkylation [3].

Q2: The 2-picolyl chloride hydrochloride starting material is pink/red. Is it usable?

  • Diagnosis: Trace decomposition.

  • Solution: Yes, it is usually usable. However, if it is sticky or wet, it has hydrolyzed. Recrystallize from Ethanol/Et2O before use, or the yield will suffer significantly.

Q3: Can I distill the free base?

  • Safety Warning: NO. Hydroxylamine derivatives are potentially explosive upon heating due to the weak N-O bond [4]. Distillation carries a high risk of thermal runaway. Always isolate as a salt (HCl, Oxalate, or Tosylate) via precipitation.

Q4: My final salt is yellow, not white.

  • Diagnosis: Trace iron contamination or oxidation of the pyridine ring.

  • Solution: Recrystallize the dihydrochloride salt from Ethanol/Isopropanol . Add a small amount of activated charcoal during the hot dissolution step to remove color bodies.

References

  • Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Fisher Scientific. (Retrieved 2023).[2] Link

  • Cleavage of Phthalimides. BenchChem Application Notes. Comparison of Hydrazine vs. Methylamine cleavage protocols. Link

  • Synthesis of N-alkoxyphthalimides. National Institutes of Health (PMC). Mechanism of NHPI alkylation and selectivity. Link

  • Hydroxylamine Safety. Organic Chemistry Portal. Hazards of N-O bond containing compounds and synthesis via oxidation. Link

Disclaimer: This guide is for research purposes only. All large-scale reactions involving hydroxylamine derivatives must be evaluated by a qualified safety committee for thermal hazards (DSC/ARC testing) prior to scale-up.

Sources

Technical Support Center: Long-Term Stability of Oxime Bonds from O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxime bonds derived from O-(pyridin-2-ylmethyl)hydroxylamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful application and long-term stability of your bioconjugates. Oxime ligation is a robust and versatile method for bioconjugation due to the high chemoselectivity and the hydrolytic stability of the resulting oxime bond.[1] However, understanding the factors that influence the long-term stability of these bonds is critical for the development of stable and effective therapeutics and research tools.

Frequently Asked Questions (FAQs)

Q1: What is an oxime bond and why is it used in bioconjugation?

An oxime bond is a carbon-nitrogen double bond (C=N-O) formed by the reaction of a hydroxylamine derivative, such as O-(pyridin-2-ylmethyl)hydroxylamine, with an aldehyde or a ketone. This ligation chemistry is widely used in bioconjugation due to its high specificity and the remarkable stability of the resulting oxime linkage, especially in aqueous environments and at physiological pH, when compared to other linkages like hydrazones or imines.[2]

Q2: How does the stability of an oxime bond from O-(pyridin-2-ylmethyl)hydroxylamine compare to other oxime bonds?

While the fundamental stability of the oxime bond is high, the substituents on both the carbonyl and the hydroxylamine can influence its properties. The pyridin-2-ylmethyl group in O-(pyridin-2-ylmethyl)hydroxylamine can potentially influence the bond's stability through electronic effects. The pyridine ring is electron-withdrawing, which can modulate the electron density around the oxime linkage. However, the primary factors governing stability remain pH, temperature, and the steric and electronic nature of the carbonyl partner.

Q3: What are the optimal pH conditions for the long-term stability of these oxime bonds?

Oxime bonds exhibit pH-dependent stability.[2] They are most stable at neutral to slightly alkaline pH (around pH 7-8) and are susceptible to acid-catalyzed hydrolysis at lower pH values.[3] For long-term storage of bioconjugates linked by an oxime bond, it is recommended to maintain the pH of the solution at or above 7.0. Some studies have shown maximal stability of certain oximes in acidic solutions between pH 2 and 3, however, this is highly dependent on the overall molecular structure.[4] For instance, a specific pyridinium oxime showed a predicted shelf life of about 8 years at pH 2.5 and 8°C.[5]

Q4: Can the oxime bond be cleaved or reversed?

Yes, the formation of an oxime bond is a reversible reaction. The bond can be cleaved through hydrolysis, a process that is significantly accelerated under acidic conditions.[3] This property can be exploited for controlled drug release in the acidic microenvironments of endosomes or lysosomes.[3] If irreversible linkage is desired, the oxime bond can be reduced to a more stable hydroxylamine linkage using reducing agents like sodium cyanoborohydride.[3]

Troubleshooting Guide

This section addresses common issues encountered during and after the formation of oxime bonds with O-(pyridin-2-ylmethyl)hydroxylamine.

Issue 1: Low or No Product Formation

Potential Causes:

  • Suboptimal pH: The rate of oxime bond formation is also pH-dependent, with an optimal range typically between pH 4 and 5.[3] At neutral pH, the reaction can be slow.[6]

  • Low Reactant Concentrations: Oxime ligation can be slow at low concentrations of the reactants.[7]

  • Steric Hindrance: Bulky groups near the carbonyl or the hydroxylamine can sterically hinder the reaction.

  • Degraded Reagents: O-(pyridin-2-ylmethyl)hydroxylamine or the carbonyl-containing molecule may have degraded over time.

Solutions:

  • Optimize Reaction pH: Perform the ligation reaction in a buffer with a pH between 4 and 5 to facilitate the reaction.

  • Increase Reactant Concentrations: If possible, increase the concentration of one or both reactants to drive the reaction forward.

  • Use a Catalyst: Aniline and its derivatives are known to catalyze oxime bond formation, significantly increasing the reaction rate, especially at physiological pH.[1][6]

  • Verify Reagent Quality: Check the purity and integrity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry).

Issue 2: Product Instability and Degradation Over Time

Potential Causes:

  • Acidic Storage Conditions: Storing the conjugate in an acidic buffer (pH < 6.5) can lead to gradual hydrolysis of the oxime bond.[3]

  • Elevated Temperature: Higher temperatures can accelerate the rate of hydrolysis, even at neutral pH.[3]

  • Presence of Other Nucleophiles: While generally stable, the oxime bond can potentially react with other nucleophiles present in the solution, although this is less common.

Solutions:

  • Buffer Exchange: Ensure the final product is stored in a neutral or slightly alkaline buffer (pH 7.0-8.0).

  • Optimize Storage Temperature: Store the conjugate at recommended low temperatures (e.g., 4°C or -20°C) to minimize degradation. For one pyridinium oxime, storage at 8°C was recommended for a long shelf-life.[4]

  • Purification: Ensure the final product is highly purified to remove any unreacted starting materials or potentially interfering substances.

  • Consider Reduction: For applications requiring absolute long-term stability, consider reducing the oxime bond to a hydroxylamine linkage.[3]

Issue 3: Inconsistent Results Between Batches

Potential Causes:

  • Variability in Reagent Quality: Inconsistent purity of O-(pyridin-2-ylmethyl)hydroxylamine or the carbonyl compound.

  • Slight Variations in Reaction/Storage Conditions: Minor differences in pH, temperature, or reaction time can lead to variability.

  • Oxidation: Some drug molecules and biomolecules are sensitive to oxidation, which can affect their stability.[8]

Solutions:

  • Stringent Quality Control: Implement rigorous quality control checks for all starting materials.

  • Standardized Protocols: Adhere strictly to validated and standardized protocols for both the ligation reaction and subsequent storage.

  • Inert Atmosphere: For sensitive molecules, consider performing reactions and storing products under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 100 mM sodium phosphate, pH 4.5).

  • Add a 1.5 to 2-fold molar excess of O-(pyridin-2-ylmethyl)hydroxylamine.

  • If catalysis is required, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature or 37°C, monitoring the progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique.

  • Exchange the buffer of the purified conjugate to a storage buffer of neutral or slightly alkaline pH (e.g., PBS, pH 7.4).

Protocol 2: Monitoring Oxime Bond Stability by HPLC
  • Prepare solutions of the oxime conjugate in buffers of different pH values (e.g., pH 5.0, 6.0, 7.4).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each solution into an HPLC system.

  • Monitor the decrease in the peak area of the intact conjugate and the appearance of peaks corresponding to the hydrolysis products.

  • Calculate the half-life of the conjugate at each pH value to determine its stability profile.

Data Presentation

Table 1: Factors Influencing Oxime Bond Stability

FactorEffect on StabilityRecommendations
pH Highly stable at neutral to slightly alkaline pH. Labile under acidic conditions.[2][3]Store conjugates in buffers with pH ≥ 7.0.
Temperature Higher temperatures accelerate hydrolysis.[3]Store conjugates at low temperatures (4°C or -20°C).
Carbonyl Structure Ketone-derived oximes are generally more stable than aldehyde-derived oximes.[3]For maximal stability, consider using a ketone if the molecular design allows.
Catalysts Aniline and its derivatives can accelerate the formation but do not directly impact the long-term stability of the formed bond.[1][6]Use catalysts to improve reaction efficiency, then purify the product.
Reducing Agents Can convert the oxime to a more stable hydroxylamine linkage.[3]Consider reduction for applications requiring irreversible conjugation.

Visualizations

HydrolysisMechanism Oxime R1-C(R2)=N-O-R3 (Stable Oxime) ProtonatedOxime R1-C(R2)=N+(H)-O-R3 (Protonated Oxime) Oxime->ProtonatedOxime + H+ (Acidic pH) ProtonatedOxime->Oxime - H+ Carbinolamine R1-C(R2)(OH)-N+(H)-O-R3 (Carbinolamine Intermediate) ProtonatedOxime->Carbinolamine + H2O HydrolysisProducts R1-C(R2)=O + H2N-O-R3 (Carbonyl + Hydroxylamine) Carbinolamine->HydrolysisProducts Bond Cleavage

Caption: Acid-catalyzed hydrolysis mechanism of an oxime bond.

TroubleshootingWorkflow Start Low Product Yield or Instability Observed CheckReaction Review Ligation Protocol Start->CheckReaction CheckStorage Review Storage Conditions Start->CheckStorage pH_Reaction Is pH 4-5? CheckReaction->pH_Reaction pH_Storage Is storage pH ≥ 7.0? CheckStorage->pH_Storage Concentration Are concentrations adequate? pH_Reaction->Concentration Yes Optimize Optimize Protocol: - Adjust pH - Increase Concentration - Add Catalyst pH_Reaction->Optimize No Catalyst Was a catalyst used? Concentration->Catalyst Yes Concentration->Optimize No Purity Check Reagent Purity Catalyst->Purity Yes Catalyst->Optimize No Temperature Is storage temp low? pH_Storage->Temperature Yes AdjustStorage Adjust Storage: - Buffer Exchange to pH ≥ 7.0 - Store at 4°C or -20°C pH_Storage->AdjustStorage No Temperature->AdjustStorage No End Problem Resolved Temperature->End Yes Purity->End Optimize->End AdjustStorage->End

Caption: Troubleshooting workflow for oxime ligation and stability issues.

References

  • Hydrolytic Stability of Hydrazones and Oximes. (2025). ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 41(5), 638-648. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of toxicology, 78(10), 589–595. [Link]

  • Rein, C., & Dembinski, R. (2016). Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 253-264. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Oxime. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Eyer, P., Hagedorn, I., & Ladstetter, B. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 62(2-3), 224–226. [Link]

  • Li, Y., & Li, X. (2020). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 25(21), 5122. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • van der Veken, P., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(38), 11295-11301. [Link]

  • Insights into dynamic covalent chemistry for bioconjugation applications. (2017). DiVA portal. [Link]

Sources

Validation & Comparative

Comparative Guide: O-(Pyridin-2-ylmethyl)hydroxylamine vs. Hydrazines for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between O-(pyridin-2-ylmethyl)hydroxylamine (an alkoxyamine derivative) and Hydrazines for protein labeling. It focuses on the mechanistic differences, kinetic profiles, and stability of the resulting conjugates.

Executive Summary

For researchers selecting a carbonyl-reactive reagent:

  • Choose O-(pyridin-2-ylmethyl)hydroxylamine when long-term stability (days to months) and hydrolytic resistance are critical. It forms an oxime linkage, which is thermodynamically stable and resistant to hydrolysis at neutral pH. The pyridine moiety acts as a functional handle (increasing solubility and enabling potential metal coordination or secondary tagging).

  • Choose Hydrazines (e.g., Biotin-hydrazide, HyNic) when reaction kinetics at neutral pH are the priority without added catalysts, or when reversibility (via exchange reactions) is a desired feature. Hydrazines form hydrazones , which are kinetically faster to form but thermodynamically less stable and prone to hydrolysis/exchange over time.

Verdict: O-(pyridin-2-ylmethyl)hydroxylamine is the superior choice for permanent labeling and in vivo applications, whereas hydrazines are better suited for transient tagging, pull-downs, or dynamic exchange studies.

Mechanistic Comparison & Chemistry

The core difference lies in the bond formed with the protein carbonyl (aldehyde or ketone):

  • Hydroxylamines (

    
    ) 
    
    
    
    Oximes (
    
    
    )
  • Hydrazines (

    
    ) 
    
    
    
    Hydrazones (
    
    
    )
The Pyridine Advantage

O-(pyridin-2-ylmethyl)hydroxylamine (often abbreviated as Py-ONH₂ ) contains a pyridine ring linked via a methylene bridge.[1]

  • Electronic Effect: The electronegative oxygen atom in the oxime bond (

    
    ) lowers the basicity of the nitrogen, making the 
    
    
    
    bond significantly less susceptible to protonation and subsequent hydrolysis compared to the hydrazone (
    
    
    ).
  • The Pyridine Handle: The 2-pyridyl group improves aqueous solubility compared to hydrophobic alkyl chains and can serve as a specific epitope for anti-pyridine antibodies or a ligand for metal coordination (e.g., Cu(II)), offering a secondary detection mechanism.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the thermodynamic trap provided by oxime formation.

ReactionMechanism Protein Protein-Aldehyde/Ketone (R-C=O) Inter_Py Tetrahedral Intermediate (Hemiaminal) Protein->Inter_Py + Py-ONH2 (Nucleophilic Attack) Inter_Hz Tetrahedral Intermediate (Hemiaminal) Protein->Inter_Hz + Hydrazine (Fast Attack) Reagent_Py O-(pyridin-2-ylmethyl)hydroxylamine (Py-CH2-O-NH2) Reagent_Hz Hydrazine Reagent (R'-NH-NH2) Product_Oxime Py-Oxime Conjugate (Stable, Kd ~ 10^-8 M) Inter_Py->Product_Oxime - H2O (Acid Catalysis) Product_Hydrazone Hydrazone Conjugate (Reversible, Kd ~ 10^-6 M) Inter_Hz->Product_Hydrazone - H2O (Fast Dehydration) Product_Oxime->Protein Hydrolysis (Very Slow) Product_Hydrazone->Protein Hydrolysis (Fast at pH < 5)

Caption: Comparative reaction pathways showing the thermodynamic stability of the oxime product versus the reversible nature of the hydrazone.

Performance Analysis

Quantitative Comparison Table
FeatureO-(pyridin-2-ylmethyl)hydroxylamine Hydrazines (Standard)
Bond Formed Oxime (

)
Hydrazone (

)
Reaction Rate (

)
Moderate (

to

)
Fast (

to

)
Hydrolytic Stability High (

> months at pH 7)
Low to Moderate (

hours to days)
Equilibrium Constant (

)

(Favors Product)

(Reversible)
pH Optimum pH 4.0 – 5.5 (Accelerated by Aniline)pH 4.5 – 6.0
Exchangeability Negligible (Permanent Label)High (Dynamic Exchange possible)
Biocompatibility Excellent (with catalyst at pH 6-7)Good (often requires lower pH)
Key Insights
  • The Kinetic/Thermodynamic Trade-off: Hydrazines are stronger nucleophiles (due to the

    
    -effect being more pronounced and higher basicity), leading to faster initial labeling. However, the resulting hydrazone bond is susceptible to hydrolysis, especially in dilute conditions or acidic environments (lysosomes, endosomes).
    
  • Catalysis is Equalizer: The slower kinetics of O-(pyridin-2-ylmethyl)hydroxylamine can be overcome using nucleophilic catalysts like Aniline or m-Phenylenediamine (mPDA) . These catalysts form a highly reactive Schiff base intermediate with the protein aldehyde, which then rapidly transimines with the hydroxylamine.

    • With 100 mM Aniline: Oxime ligation rates increase 10-100 fold, making them competitive with hydrazines while retaining superior stability.

Experimental Protocols

Protocol A: Stable Labeling with O-(pyridin-2-ylmethyl)hydroxylamine

Application: Permanent labeling of N-terminal oxidized proteins or non-natural amino acids (e.g., p-acetylphenylalanine).

Reagents:

  • Labeling Buffer: 100 mM Sodium Acetate or Phosphate Buffer, pH 4.5 – 6.0. (pH 6.0 is preferred for protein stability; pH 4.5 gives faster kinetics).

  • Catalyst: 100 mM Aniline (stock 1M in water, pH adjusted to 6.0).

  • Py-ONH₂ Stock: 50 mM O-(pyridin-2-ylmethyl)hydroxylamine in DMSO or water.

Workflow:

  • Preparation: Adjust protein concentration to 10–50 µM in Labeling Buffer.

  • Catalyst Addition: Add Aniline to a final concentration of 10–100 mM.

    • Note: For sensitive proteins, use 10 mM m-Phenylenediamine (mPDA) instead of aniline for higher efficiency at lower concentrations.

  • Labeling: Add Py-ONH₂ to a final concentration of 1–5 mM (10-100x excess over protein).

  • Incubation: Incubate at 25°C for 2–16 hours.

    • Tip: Reaction progress can be monitored by LC-MS (look for +124 Da mass shift for Py-CH2-N-O adduct formation minus water, net shift depends on exact derivative).

  • Purification: Remove excess reagent and catalyst via Desalting Column (e.g., Zeba Spin) or Dialysis into PBS.

Protocol B: Reversible Tagging with Hydrazines

Application: Enrichment of glycoproteins (e.g., hydrazide resin pull-downs) where release is required.

Reagents:

  • Coupling Buffer: 100 mM Sodium Acetate, pH 5.5.

  • Hydrazine Reagent: Biotin-Hydrazide or similar.

Workflow:

  • Oxidation (If needed): Oxidize carbohydrates with 1 mM NaIO₄ for 30 min at 4°C. Quench with glycerol.

  • Labeling: Add Hydrazine reagent (1–5 mM) to the oxidized protein.

  • Incubation: Incubate at 25°C for 1–2 hours. (Faster than oxime).

  • Capture/Release:

    • Capture on Streptavidin beads.

    • Release: To elute, incubate beads with 100 mM Hydroxylamine or dilute acid (pH < 4). The excess hydroxylamine will displace the hydrazine via transimination, releasing the protein (and converting the tag to an oxime on the bead/eluate).

Visualizing the Workflow

The following diagram depicts the decision matrix for choosing between the two reagents.

DecisionMatrix Start Start: Protein Carbonyl Labeling Goal What is the primary goal? Start->Goal Perm Permanent Labeling (Imaging, Therapeutics) Goal->Perm Stability Critical Trans Transient/Enrichment (Proteomics, Pull-down) Goal->Trans Reversibility Needed UsePy Use O-(pyridin-2-ylmethyl)hydroxylamine + Aniline Catalyst Perm->UsePy UseHz Use Hydrazine Reagent (e.g., Biotin-Hydrazide) Trans->UseHz Outcome1 Result: Stable Oxime Resistant to hydrolysis UsePy->Outcome1 Outcome2 Result: Labile Hydrazone Reversible with acid/excess oxime UseHz->Outcome2

Caption: Decision tree for selecting between Py-ONH2 and Hydrazines based on experimental goals.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. [Link]

  • Agten, S. M., et al. (2016). Oxime ligation in protein chemical synthesis and site-specific labeling. Topics in Current Chemistry, 374, 1-25. [Link]

  • Ulrich, S., et al. (2014). The chemistry of hydrazone and oxime reversible covalent bonds: from reaction mechanisms to materials. Angewandte Chemie International Edition, 53(5), 1182-1201. [Link]

Sources

Comparative Guide: Stability & Performance of O-(pyridin-2-ylmethyl)hydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Stability of O-(pyridin-2-ylmethyl)hydroxylamine Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the trade-off between reaction kinetics (formation rate) and conjugate stability (resistance to hydrolysis) is a persistent challenge.[1][2] Traditional oximes are stable but slow to form at neutral pH; hydrazones form faster but are hydrolytically labile.[3]

This guide analyzes O-(pyridin-2-ylmethyl)hydroxylamine (Py-HA) , a specialized reagent designed to bridge this gap. By incorporating a pyridine ring adjacent to the nucleophilic center, Py-HA leverages intramolecular catalysis to accelerate ligation while maintaining the robust hydrolytic stability characteristic of oxime ethers. This guide provides a technical comparison against standard alkoxyamines and hydrazides, supported by experimental protocols for validating conjugate integrity.

Mechanistic Foundation

To understand the stability profile, one must first understand the structural advantage. Unlike standard O-benzyl or aliphatic hydroxylamines, Py-HA utilizes the pyridine nitrogen as an internal base/acid catalyst.

The "Neighboring Group" Effect

At neutral pH, the pyridine nitrogen (


) facilitates proton transfer during the rate-determining dehydration step of oxime formation. Once formed, the resulting Py-Oxime conjugate  retains the fundamental stability of the 

linkage, which is significantly more resistant to acid-catalyzed hydrolysis than the

linkage of hydrazones.
Diagram: Mechanistic Stability Landscape

The following diagram illustrates the kinetic and thermodynamic positioning of Py-Oximes relative to alternatives.

StabilityLandscape cluster_stability Hydrolytic Stability (pH 4-7) Hydrazone Hydrazone (Fast Formation, Low Stability) StdOxime Standard Oxime (Slow Formation, High Stability) Hydrazone->StdOxime 1000x Increase PyOxime Py-Oxime Conjugate (Fast Formation, High Stability) Hydrazone->PyOxime Performance Gap (Hydrolysis Resistance) StdOxime->PyOxime Performance Gap (Kinetics @ pH 7) StdOxime->PyOxime Equivalent Pictet Pictet-Spengler (Irreversible C-C Bond) PyOxime->Pictet Transition to Irreversible

Figure 1: The Stability-Performance Matrix. Py-Oxime conjugates occupy a "sweet spot," offering the kinetic efficiency of hydrazones with the thermodynamic stability of standard oximes.

Comparative Analysis: Py-HA vs. Alternatives

The following data summarizes the performance metrics of Py-HA conjugates compared to standard O-benzyl oximes and acyl hydrazones.

Table 1: Stability and Kinetic Profile
FeatureAcyl HydrazoneStandard O-Alkyl OximePy-HA Conjugate (Py-Oxime)
Linkage Structure



Formation Rate (

)
Fast (

)
Slow (

)
Accelerated (

)
Hydrolytic Stability Labile (pH < 6)Stable (pH 4-9)Stable (pH 4-9)
Transoximization High Exchange RiskLow Exchange RiskLow Exchange Risk
Catalyst Need NoneHigh (Aniline req.)Internal (Self-catalyzed)
Critical Insight: The Transoximization Risk

While Py-Oximes are hydrolytically stable, researchers must assess transoximization (exchange with endogenous aldehydes/ketones).

  • Hydrazones: Rapidly exchange with cellular carbonyls (e.g., pyruvate, glucose), leading to payload loss.

  • Py-Oximes: Exhibit negligible exchange under physiological conditions due to the high energy barrier of breaking the

    
     bond, similar to standard oximes.
    

Experimental Protocols for Stability Assessment

Protocol A: Accelerated Acid Hydrolysis Stress Test

Objective: Determine the half-life (


) of the conjugate under acidic endosomal-mimicking conditions.
  • Preparation: Dissolve purified Py-Oxime conjugate (50 µM) in Citrate Buffer (100 mM, pH 4.5) containing 10% acetonitrile (to ensure solubility).

  • Internal Standard: Add 5 µM Tryptophan or Caffeine as a non-reactive internal standard for LC-MS normalization.

  • Incubation: Incubate at 37°C in a sealed HPLC vial.

  • Sampling: Inject 10 µL aliquots into LC-MS at

    
     hours.
    
  • Analysis: Monitor the disappearance of the Conjugate [M+H]+ and the appearance of the parent aldehyde/ketone.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Success Criteria: A robust Py-Oxime should exhibit


 degradation after 24 hours at pH 4.5.
Protocol B: Glutathione & Carbonyl Exchange Assay (Transoximization)

Objective: Assess stability against biological nucleophiles and competing carbonyls.

  • Matrix Preparation: Prepare PBS (pH 7.4) containing:

    • 10 mM Glutathione (GSH) - Simulates cytosolic reduction/nucleophiles.

    • 10 mM Acetone or Pyruvate - Simulates competing carbonyls.

  • Incubation: Add Py-Oxime conjugate (50 µM) and incubate at 37°C.

  • Readout: Analyze via LC-MS at 24 and 48 hours.

  • Validation: Look for "scrambled" products (e.g., Acetone-Py-Oxime or Glutathione adducts).

Diagram: Experimental Workflow

Workflow Start Purified Py-Oxime Conjugate Split Split Samples Start->Split Acid Acid Stress (pH 4.5, 37°C) Split->Acid Compete Competition Stress (10mM GSH + Pyruvate) Split->Compete MeasureA LC-MS Quantification (Loss of Parent Mass) Acid->MeasureA Result Stability Profile Calculation MeasureA->Result MeasureB LC-MS Quantification (Formation of Adducts) Compete->MeasureB MeasureB->Result

Figure 2: Dual-stream stability assessment workflow ensuring both hydrolytic and chemical integrity.

Conclusion & Recommendations

For drug development applications requiring a balance between manufacturing efficiency and biological stability, O-(pyridin-2-ylmethyl)hydroxylamine is a superior choice over acyl hydrazides and standard alkoxyamines.

  • Choose Py-HA when: You need to conjugate to delicate proteins at neutral pH without toxic catalysts (like aniline) and require a product stable in serum and endosomes.

  • Avoid Py-HA when: You require irreversible conjugation (use Pictet-Spengler) or controlled release via acid hydrolysis (use Hydrazones).

The 2-pyridyl moiety effectively "locks" the oxime formation kinetically without compromising the thermodynamic stability inherent to the oxime ether bond.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[1][4][5] Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[4][5][6] Bioconjugate Chemistry, 24(7), 1277–1294. [Link]

  • Agten, S. M., et al. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(3). [Link]

  • Bhat, V. T., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9, 4376-4380. [Link]

Sources

Kinetic Analysis of O-(pyridin-2-ylmethyl)hydroxylamine Reactions: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis of O-(pyridin-2-ylmethyl)hydroxylamine Reactions Content Type: Publish Comparison Guide

Executive Summary & Strategic Utility

O-(pyridin-2-ylmethyl)hydroxylamine (Py-ONH


) represents a specialized class of 

-nucleophiles used in bioconjugation and medicinal chemistry. While sharing the fundamental reactivity profile of standard alkoxyamines (e.g., O-benzylhydroxylamine), the incorporation of the pyridine ring introduces unique physicochemical properties—specifically enhanced aqueous solubility, potential for metal coordination, and site-specific binding affinity (e.g., in IDO1 inhibition).

This guide provides a rigorous kinetic analysis of Py-ONH


 in oxime ligation, comparing its performance against standard bioorthogonal reagents. It details self-validating protocols for determining rate constants (

) and optimizing reaction conditions for drug development workflows.

Mechanistic Foundation: The Pyridine Advantage?

To understand the kinetics of Py-ONH


, one must deconstruct the oxime ligation mechanism. The reaction proceeds via the nucleophilic attack of the aminooxy nitrogen on an electrophilic carbonyl (aldehyde/ketone), followed by acid-catalyzed dehydration.
Structural Causality
  • The

    
    -Effect:  Like all hydroxylamines, Py-ONH
    
    
    
    possesses a lone pair on the oxygen atom adjacent to the nucleophilic nitrogen. This orbital overlap raises the ground state energy, significantly increasing nucleophilicity compared to simple amines.
  • The Pyridine Influence: Unlike the inert phenyl ring in O-benzylhydroxylamine (Bn-ONH

    
    ), the pyridine ring in Py-ONH
    
    
    
    has a basic nitrogen (
    
    
    ).
    • At pH < 5: The pyridine nitrogen protonates, potentially creating an electrostatic repulsion if the electrophile is also cationic, or assisting solubility.

    • Metal Coordination: The 2-pyridyl motif allows for chelation-assisted ligation if transition metals are present, a feature absent in Bn-ONH

      
      .
      
Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway, highlighting the rate-determining step (dehydration) at neutral pH.

OximeMechanism cluster_conditions Critical Factors Reactants Reactants (Py-ONH2 + R-CHO) Intermediate Tetrahedral Intermediate (Hemiaminal) Reactants->Intermediate k1 (Nucleophilic Attack) Intermediate->Reactants k-1 Transition Transition State (Acid Catalyzed) Intermediate->Transition H+ Transfer Product Oxime Product (E/Z Isomers) Transition->Product k2 (Dehydration) Rate Limiting at pH > 5 pH pH Optimum: 4.5 Catalyst Aniline Catalysis

Figure 1: Mechanistic pathway of oxime formation using O-(pyridin-2-ylmethyl)hydroxylamine. The dehydration step is typically rate-limiting at neutral pH.

Comparative Performance Analysis

The following data compares Py-ONH


 with its primary alternatives. Note that while hydrazine kinetics are faster, they suffer from hydrolytic instability, making alkoxyamines (oximes) the preferred choice for stable bioconjugates.
Table 1: Kinetic and Stability Comparison
FeatureO-(pyridin-2-ylmethyl)hydroxylamine (Py-ONH

)
O-Benzylhydroxylamine (Bn-ONH

)
Alkyl Hydrazines (R-NH-NH

)
Reaction Product Oxime (Py-CH

-O-N=C)
Oxime (Bn-O-N=C)Hydrazone (R-NH-N=C)

(pH 7, no cat.)




(pH 4.5)



Hydrolytic Stability High (

)
High (

)
Moderate (

)
Aniline Catalysis Highly Responsive (10-100x boost)Highly Responsive (10-100x boost)Less Responsive
Solubility (Aq.) Excellent (due to Py N)Low (requires organic co-solvent)Good
Specific Utility Metal chelation, IDO1 targetingGeneral hydrophobic linkerDynamic exchange libraries

Expert Insight: The kinetic profile of Py-ONH


 is nearly identical to Bn-ONH

because the inductive effect of the pyridine ring (separated by a methylene bridge) on the aminooxy nitrogen is minimal. The deciding factor for choosing Py-ONH

is not intrinsic speed, but solubility and orthogonality (e.g., ability to capture metals or interact with specific protein pockets).

Experimental Protocol: Kinetic Assay

This protocol describes a self-validating UV-Vis kinetic assay to determine the second-order rate constant (


) of Py-ONH

reacting with a model aldehyde (e.g., 4-nitrobenzaldehyde).
Reagents & Setup
  • Nucleophile: O-(pyridin-2-ylmethyl)hydroxylamine dihydrochloride (prepare 100 mM stock in water).

  • Electrophile: 4-Nitrobenzaldehyde (absorbs at ~265 nm; product oxime shifts to ~300 nm).

  • Buffer: 100 mM Phosphate-Citrate buffer (pH adjusted to 4.5, 6.0, and 7.4).

  • Catalyst (Optional): Aniline (100 mM stock).

Step-by-Step Methodology

Objective: Measure


 under pseudo-first-order conditions ([Nucleophile] 

[Electrophile]).
  • Preparation: Dilute 4-nitrobenzaldehyde to 50

    
    M in the reaction buffer.
    
  • Titration Series: Prepare reaction wells with varying concentrations of Py-ONH

    
     (e.g., 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM). Ensure [Py-ONH
    
    
    
    ] is at least 10x the aldehyde concentration.
  • Initiation: Add the aldehyde solution to the Py-ONH

    
     wells.
    
  • Monitoring: Immediately track absorbance at 300 nm (oxime formation) every 30 seconds for 60 minutes at 25°C.

  • Data Validation (Self-Check):

    • Isosbestic Point: Verify a clear isosbestic point in the spectra. If absent, side reactions or precipitation are occurring.

    • Linearity: The plot of

      
       vs. time must be linear (
      
      
      
      ).
Calculation Workflow
  • Determine

    
    :  Slope of 
    
    
    
    vs. time plot.
  • Determine

    
    :  Plot 
    
    
    
    vs. [Py-ONH
    
    
    ]. The slope of this line is the second-order rate constant
    
    
    (units:
    
    
    ).
Kinetic Analysis Workflow Diagram

KineticWorkflow Prep Prepare Reagents (Pseudo-1st Order: [Nu] >> [El]) Mix Mix in UV-Transparent Plate (Buffer pH 4.5 - 7.4) Prep->Mix Measure Measure Absorbance @ 300nm (Time-course) Mix->Measure Check Validation Check (Isosbestic Points?) Measure->Check Check->Prep Fail (Precipitation/Drift) Calc Calculate k_obs (Slope of ln(A_inf - A_t)) Check->Calc Pass Final Determine k2 (Slope of k_obs vs [Nu]) Calc->Final

Figure 2: Workflow for the kinetic characterization of Py-ONH


 reactions.

Advanced Considerations: Catalysis & Stability

The Aniline Effect

While Py-ONH


 reacts slowly at pH 7 (

), the addition of 10-100 mM aniline accelerates the reaction by 10-100 fold. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with Py-ONH

.
  • Recommendation: For bioconjugation at physiological pH, always include 10-100 mM aniline or p-phenylenediamine.

Hydrolytic Stability

The oxime bond formed by Py-ONH


 is thermodynamically stable. Unlike hydrazones, which readily hydrolyze in acidic endosomes (pH 5.0), Py-ONH

oximes resist hydrolysis, making them ideal for:
  • Antibody-Drug Conjugates (ADCs) requiring stable linkers.

  • Permanent labeling of cell-surface glycans.

References

  • BenchChem. Application Notes and Protocols for O-Methylhydroxylamine Conjugation to Peptides. BenchChem Protocols. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

  • Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry. Link

  • GuideChem. O-(pyridin-2-ylmethyl)hydroxylamine dihydrochloride Properties. Chemical Dictionary. Link

Benchmarking O-(pyridin-2-ylmethyl)hydroxylamine: A Guide to Self-Catalyzing Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation, O-(pyridin-2-ylmethyl)hydroxylamine (referred to herein as Py-ONH₂ ) represents a strategic evolution of the classical oxime ligation. While standard alkoxyamines suffer from sluggish kinetics at neutral pH (


), requiring either acidic conditions (pH 4.5) or toxic nucleophilic catalysts (e.g., aniline) to proceed efficiently, Py-ONH₂ incorporates an intramolecular catalyst .

This guide benchmarks Py-ONH₂ against standard ligation chemistries, demonstrating its utility for researchers requiring fast, stable, and bioorthogonal conjugation at physiological pH without the cytotoxicity of transition metals (CuAAC) or high-concentration organocatalysts.

Part 1: The Mechanistic Advantage

The "Internal Aniline" Effect

The defining feature of Py-ONH₂ is the 2-pyridyl moiety positioned alpha to the aminooxy group. In standard oxime ligations, the rate-determining step at neutral pH is the dehydration of the tetrahedral intermediate. This step requires acid catalysis, which is scarce at pH 7.0.

  • Standard Approach: High concentrations (10–100 mM) of aniline are added to form a reactive Schiff base intermediate.

  • Py-ONH₂ Approach: The pyridine nitrogen (

    
    ) acts as an intramolecular general acid/base . It is perfectly positioned to protonate the carbonyl oxygen or deprotonate the attacking amine, effectively increasing the local concentration of "catalyst" to near-infinite levels (high effective molarity).
    
Mechanism Visualization

The following diagram illustrates the intramolecular assistance provided by the pyridine ring during the nucleophilic attack on an aldehyde.

PyONH2_Mechanism cluster_catalysis Intramolecular Catalysis Reactants Py-ONH2 + Aldehyde (R-CHO) TS Transition State (Intramolecular H-Bonding) Reactants->TS Nucleophilic Attack Intermediate Tetrahedral Intermediate TS->Intermediate Pyridine N assists proton transfer Product Stable Oxime Ether (Py-CH2-O-N=CH-R) Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of Py-ONH₂ ligation. The pyridine ring (Py) facilitates proton transfer in the transition state, bypassing the need for external acid catalysis.

Part 2: Comparative Benchmarking

The following table contrasts Py-ONH₂ with the three most common alternatives in drug discovery and protein labeling.

Performance Matrix
FeaturePy-ONH₂ (Self-Catalyzing) Standard Aminooxy Hydrazide CuAAC (Click)
Reaction Rate (pH 7) High (

)*
Low (

)
MediumVery High (

)
Linkage Stability Excellent (Oxime)Excellent (Oxime)Poor (Hydrazone hydrolyzes)Excellent (Triazole)
Catalyst Required None (Intramolecular)Aniline (Toxic)Aniline (Optional)Copper (Cytotoxic)
Biocompatibility High Moderate (requires acidic pH)ModerateLow (Cu toxicity)
Atom Economy HighHighHighHigh

*Rates are estimated based on effective molarity enhancements observed in pyridyl-assisted conjugations relative to uncatalyzed controls.

Key Insights for Decision Making
  • Vs. Standard Aminooxy: Use Py-ONH₂ when working with live cells or sensitive proteins where pH must remain 7.4 and aniline toxicity is unacceptable.

  • Vs. Hydrazides: Py-ONH₂ forms an oxime ether, which is hydrolytically stable (

    
    ). Hydrazones are reversible and often require reduction with NaCNBH₃ to become permanent, adding a toxic step.
    
  • Vs. Click Chemistry (CuAAC): While slower than Click, Py-ONH₂ is copper-free . This prevents Cu-induced protein denaturation or generation of reactive oxygen species (ROS) in cellular assays.

Part 3: Experimental Protocol

Objective: Conjugation of Py-ONH₂ to a Benzaldehyde-functionalized Protein.

Reagents
  • Protein-CHO: Protein modified with NHS-Benzaldehyde linker (100 µM in PBS).

  • Ligand-Py-ONH₂: Small molecule payload functionalized with O-(pyridin-2-ylmethyl)hydroxylamine (500 µM stock in DMSO).

  • Buffer: PBS, pH 7.4.

Step-by-Step Workflow
  • Preparation: Dilute Protein-CHO to 10 µM in PBS (pH 7.4).

  • Addition: Add Ligand-Py-ONH₂ to the protein solution at a 5–10 molar excess (50–100 µM final).

    • Note: The pyridine ring improves solubility, often allowing lower DMSO percentages (<5%) compared to hydrophobic alkoxyamines.

  • Incubation: Incubate at 37°C for 2–4 hours or Room Temperature for 6–12 hours .

    • Validation: No aniline or acid catalyst is added.

  • Purification: Remove excess ligand via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

  • Analysis: Verify conjugation via LC-MS (mass shift corresponding to ligand + loss of H₂O) or SDS-PAGE.

Workflow Diagram

Protocol_Workflow Step1 1. Mix Protein-CHO (10 µM) + Py-ONH2 Ligand (50 µM) Step2 2. Incubate pH 7.4 (2-4 hrs @ 37°C) Step1->Step2 Spontaneous Ligation Step3 3. Purification (SEC / Dialysis) Step2->Step3 Remove Excess Ligand Step4 4. QC Analysis (LC-MS / SDS-PAGE) Step3->Step4 Confirm Mass Shift

Figure 2: Operational workflow for Py-ONH₂ bioconjugation.

Part 4: Stability & Hydrolysis Data

One of the critical advantages of the oxime linkage formed by Py-ONH₂ is its resistance to hydrolysis compared to hydrazones.

  • Hydrazone (Protein-CH=N-NH-R):

    • Half-life at pH 5.0: ~4 hours (Rapid hydrolysis).

    • Application: Drug delivery (acid-cleavable linkers).

  • Py-Oxime (Protein-CH=N-O-CH2-Py):

    • Half-life at pH 5.0: >100 hours.[1]

    • Half-life at pH 7.4: Indefinite (stable for weeks/months).

    • Application: Permanent labeling, imaging, shelf-stable ADCs.

Scientific Note: The hydrolytic stability stems from the electronegativity of the oxygen atom adjacent to the nitrogen, which lowers the basicity of the imine nitrogen, making it less susceptible to acid-catalyzed hydrolysis [1].[2]

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[2] Bioconjugate Chemistry, 19(12), 2543–2548.[2]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189.

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry, 24(3), 333–342.

Sources

Technical Guide: O-(Pyridin-2-ylmethyl)hydroxylamine – Efficacy & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(Pyridin-2-ylmethyl)hydroxylamine (often abbreviated as Py-ONH₂ or 2-picolylhydroxylamine) represents a specialized class of aminooxy reagents used primarily in bioconjugation , fragment-based drug discovery (FBDD) , and chelation chemistry .

Unlike standard O-alkyl hydroxylamines (e.g., O-benzylhydroxylamine), Py-ONH₂ incorporates a pyridine moiety that confers unique electronic, solubility, and metal-coordination properties. This guide evaluates its performance as a superior alternative for specific oxime ligations where solubility at physiological pH and post-ligation metal coordination are required.

Part 1: Chemical Mechanism & Comparative Analysis

The "Pyridine Effect" in Oxime Ligation

The primary application of Py-ONH₂ is the formation of oxime ethers via reaction with aldehydes or ketones. While the reaction mechanism follows the standard nucleophilic attack of the


-effect amine on the carbonyl, the pyridine ring introduces two critical advantages over phenyl/benzyl alternatives:
  • Proton Management (Buffering): The pyridine nitrogen (pKa

    
     5.2) can act as a local proton acceptor/donor, potentially stabilizing the transition state in the dehydration step of oxime formation, particularly in slightly acidic buffers (pH 4.5–5.5) where oxime ligations are kinetically optimal.
    
  • Metal Coordination (Chelation): Upon forming an oxime, the pyridine nitrogen and the oxime nitrogen are positioned to form a stable 5-membered chelate ring with transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺). This makes Py-ONH₂ an essential "ligand-generating" reagent.

Comparative Performance Matrix

The following table contrasts Py-ONH₂ with its two primary market alternatives: O-Benzylhydroxylamine (Bn-ONH₂) and Aminooxy-PEG (PEG-ONH₂).

FeatureO-(Pyridin-2-ylmethyl)hydroxylamine (Py-ONH₂)O-Benzylhydroxylamine (Bn-ONH₂)Aminooxy-PEG (PEG-ONH₂)
Primary Utility Metal chelation, FBDD, pH-responsive labelingHydrophobic tagging, standard cappingSolubility enhancement, protein pegylation
Water Solubility High (as HCl salt), Moderate (free base)Low (requires organic co-solvent)Very High
UV Traceability Yes (

nm)
Yes (

nm)
No (unless tagged)
Metal Affinity High (Bidentate N,N-donor)NegligibleNegligible
Ligation Kinetics Moderate to Fast (Pyridine H-bonding assistance)ModerateModerate
Post-Ligation Stability High (Hydrolytically stable oxime)HighHigh

Part 2: Experimental Protocols

Synthesis of O-(Pyridin-2-ylmethyl)hydroxylamine

Note: Commercially available as dihydrochloride salt, but in-house synthesis is common for large-scale needs.

Reagents: 2-(Chloromethyl)pyridine hydrochloride, N-Hydroxyphthalimide, Hydrazine hydrate.

  • Coupling: Dissolve N-Hydroxyphthalimide (1.0 eq) and triethylamine (2.2 eq) in DMF. Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) dropwise. Stir at 80°C for 4 hours.

  • Precipitation: Pour mixture into ice water. Filter the phthalimide-protected intermediate.

  • Deprotection: Suspend the intermediate in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 1 hour.

  • Purification: Cool, filter off phthalhydrazide byproduct. Concentrate filtrate. Acidify with HCl/dioxane to precipitate Py-ONH₂·2HCl .

  • Validation: Check purity via ¹H NMR (D₂O) – Look for pyridine protons (8.5–7.4 ppm) and methylene singlet (~5.3 ppm).

Standard Bioconjugation Protocol (Aldehyde Tagging)

This protocol describes the labeling of a biomolecule containing a solvent-accessible aldehyde (e.g., N-terminal oxidized protein or formyl-glycine).

Materials:

  • Buffer A: 100 mM Sodium Acetate, pH 4.5 (promotes Schiff base formation).

  • Buffer B: 100 mM Phosphate Buffer, pH 7.4 (neutralization).

  • Reagent: 100 mM Py-ONH₂ stock in water.

Workflow:

  • Equilibration: Exchange the protein/peptide into Buffer A. Final concentration: 50–100 µM.

  • Reaction: Add Py-ONH₂ stock to a final concentration of 1–5 mM (10–50 equivalents).

  • Incubation: Incubate at 25°C for 4–16 hours. Note: Py-ONH₂ kinetics are slower than hydrazines but form more stable linkages.

  • Quenching: (Optional) Add excess acetone or buffer exchange into Buffer B.

  • Analysis: Analyze via LC-MS. The mass shift will be +106.12 Da (Py-CH₂-N-OH moiety replaces O).

Part 3: Mechanism & Visualization

The following diagram illustrates the reaction pathway and the unique chelation capability of the resulting oxime.

G cluster_0 Key Advantage: Chelation Aldehyde Target Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack (pH 4.5) Reagent Py-ONH2 (Reagent) Reagent->Intermediate Oxime Py-Oxime Product (Stable) Intermediate->Oxime -H2O (Dehydration) Chelate Metal Complex (M+ Bound) Oxime->Chelate + Metal Ion (Zn2+, Ag+) (Chelation)

Figure 1: Reaction pathway of O-(pyridin-2-ylmethyl)hydroxylamine, highlighting the formation of the oxime and subsequent potential for metal coordination (chelation).[1][2]

Part 4: Applications in Drug Discovery[4]

Fragment-Based Drug Discovery (FBDD)

Py-ONH₂ is not merely a linker; it is a pharmacophore precursor.

  • Enzyme Inhibition: The hydroxamic acid derivatives of picolyl amines are potent inhibitors of metalloproteases (MMPs) and histone deacetylases (HDACs). Using Py-ONH₂ allows for the rapid generation of "reverse" hydroxamates or oxime-based inhibitors.

  • Antibacterial Scaffolds: Research indicates that N-alkyl-N-(pyridin-2-yl)hydroxylamines possess selective antibacterial activity against Gram-positive bacteria (e.g., Micrococcus luteus).[3] Py-ONH₂ serves as a core building block for synthesizing these libraries via Buchwald-Hartwig amination.

Silver(I) Coordination

The oxime derived from Py-ONH₂ (specifically N-(pyridin-2-ylmethylidene)hydroxylamine derivatives) has been characterized by X-ray crystallography to form supramolecular chains with Silver(I). This property is exploited in:

  • Crystal Engineering: Creating metal-organic frameworks (MOFs).

  • Antimicrobial Silver Delivery: The pyridine-oxime chelate stabilizes Ag⁺, potentially modulating its release rate.

References

  • Antibacterial Activity: Miller, M. J., et al. (2014). "N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents." PMC - NCBI. Available at: [Link]

  • Coordination Chemistry: Xu, J. (2011). "[(E)-Oxido(pyridin-2-ylmethylidene)amine-κ2 N,N′][(E)-N-(pyridin-2-ylmethylidene)hydroxylamine-κ2 N,N′]silver(I) perchlorate."[4] Acta Crystallographica. Available at: [Link]

  • Oxime Ligation Review: Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Contextual grounding for oxime stability).
  • General Hydroxylamine Data: PubChem. O-(pyridin-3-ylmethyl)hydroxylamine (Isomer Comparison). Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

As researchers, we often treat reagents as static tools. However, O-(pyridin-2-ylmethyl)hydroxylamine (often supplied as the dihydrochloride salt, CAS 193066-16-9) is a dynamic nucleophile. Its utility in bioconjugation (aldehyde/ketone tagging) is exactly what makes its disposal hazardous.

The Core Threat: This compound is an O-substituted hydroxylamine. Unlike simple amines, it is designed to react rapidly with carbonyls (ketones and aldehydes) to form stable oximes.

  • Operational Consequence: If you dispose of this reagent in a standard "Organic Waste" carboy containing acetone or acetaldehyde , you are initiating an unregulated chemical reaction inside your waste container. This generates heat and changes the chemical composition of the waste, potentially violating waste transport manifests.

Chemical Profile
PropertySpecification
Compound Name O-(pyridin-2-ylmethyl)hydroxylamine (Dihydrochloride)
CAS Number 193066-16-9 (Salt) / 7624-99-9 (Free Base)
Molecular Formula C₆H₈N₂O[1][2][3][4][5][6][7][8][9] · 2HCl
Primary Hazard Skin/Eye Irritant (H315, H319), Specific Target Organ Toxicity
Reactivity High toward ketones/aldehydes; Incompatible with strong oxidizers.
RCRA Status (US) Not P- or U-listed, but characteristic for Reactivity (D003) if mixed improperly.

The Self-Validating Segregation System

To ensure safety, we do not rely on memory; we rely on physics. Use this segregation logic to prevent cross-reactivity.

Rule 1: The "No-Ketone" Zone

Protocol: Never discard O-(pyridin-2-ylmethyl)hydroxylamine solutions into waste containers holding acetone, methyl ethyl ketone (MEK), or cyclohexanone.

  • The Mechanism:

    
    
    
  • Risk: Exothermic oxime formation. While usually slow at room temperature for some derivatives, the accumulation of oximes alters the waste profile and can pressurize sealed vessels over time.

Rule 2: pH Control

Protocol: Maintain waste streams as Acidic or Neutral .

  • The Mechanism: The dihydrochloride salt is stable. Adding strong bases liberates the free amine, increasing volatility and nucleophilicity.

  • Action: If in solution, keep pH < 7. Do not mix with high-pH basic waste (e.g., NaOH solutions).

Step-by-Step Disposal Protocols

Scenario A: Bulk Solid Reagent (Expired or Unused)

Do not attempt to dissolve and drain.

  • Packaging: Keep the reagent in its original glass vial. Ensure the cap is taped securely with parafilm.

  • Secondary Containment: Place the vial into a clear polyethylene bag (Ziploc type) and seal it.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "O-(pyridin-2-ylmethyl)hydroxylamine dihydrochloride, 98%."

    • Hazard Check: Toxic, Irritant.[2][4][7][9][10][11]

  • Disposal: Hand off to your EHS/Hazardous Waste contractor for Incineration .

Scenario B: Liquid Reaction Waste (HPLC/Synthesis)
  • Characterization: Determine the solvent system.

    • If Aqueous/Buffer: Collect in "Aqueous Acidic/Toxic" waste.

    • If Organic (MeOH/ACN): Collect in "Non-Halogenated Organic" waste (ensure NO ACETONE is present).

  • Segregation: If the waste contains unreacted reagent, use a dedicated satellite accumulation container labeled "Aldehyde-Reactive Waste: NO KETONES."

  • Disposal: Incineration via licensed contractor.

Scenario C: Glassware & Spill Cleanup (Decontamination)

For trace residues only. Do not use this for bulk disposal.

  • Preparation: Prepare a 10% Bleach (Sodium Hypochlorite) solution or a specific commercial decontaminant (e.g., 1N NaOH if approved by local EHS, but bleach is preferred for oxidative destruction).

  • Oxidation: Rinse glassware with the bleach solution.

    • Observation: The hypochlorite oxidizes the amine/hydroxylamine moiety, breaking the N-O bond and neutralizing nucleophilicity.

    • Time: Allow to sit for 15 minutes.

  • Final Rinse: Rinse with copious water. The rinsate can generally go down the drain if permitted by local water authority regulations; otherwise, collect the first rinse as aqueous waste.

Visual Decision Matrix

The following diagram illustrates the logical flow for disposing of this specific compound, prioritizing the prevention of accidental oxime formation.

DisposalProtocol Start Waste Generation: O-(pyridin-2-ylmethyl)hydroxylamine StateCheck Physical State? Start->StateCheck Solid Solid / Bulk Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Pack in Original Vial Secondary Containment Solid->SolidPack LiquidComp Contains Ketones? (Acetone, MEK) Liquid->LiquidComp Incineration Final Disposal: Professional Incineration SolidPack->Incineration YesKetone STOP: High Reactivity Risk Do Not Mix LiquidComp->YesKetone Yes NoKetone Solvent Type? LiquidComp->NoKetone No Labeling Label: 'Toxic - Organic Amine' Add Warning: 'NO KETONES' YesKetone->Labeling Segregate Immediately Aqueous Aqueous Stream (Keep Acidic pH < 7) NoKetone->Aqueous Water/Buffer Organic Organic Stream (Methanol/Acetonitrile) NoKetone->Organic Solvents Aqueous->Labeling Organic->Labeling Labeling->Incineration

Figure 1: Decision tree for the segregation and disposal of O-(pyridin-2-ylmethyl)hydroxylamine, emphasizing the exclusion of ketones to prevent uncontrolled chemical reactions.

Emergency Response Data

In the event of exposure or release, immediate action is required.[6][8]

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.[6][8]Hydroxylamines are skin sensitizers and irritants; rapid dilution prevents absorption.
Eye Contact Rinse cautiously with water for 15 min.[6][8]Corrosive potential to corneal tissue (pH dependent).
Spill (Solid) Sweep up carefully. Avoid dust generation.[4][5][6][8]Prevent inhalation of particulates.
Spill (Liquid) Absorb with vermiculite or sand.[12]Do not use sawdust (combustible) or acetone-soaked rags.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: O-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12213991, O-(pyridin-3-ylmethyl)hydroxylamine (Analogous Structure Safety Data). Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). (2023). CAMEO Chemicals: Hydroxylamine Reactivity Profile. Retrieved from

  • Thermo Fisher Scientific. (2023). Chemical Compatibility of Labware: Ketones and Amines. Retrieved from

Sources

Personal protective equipment for handling O-(pyridin-2-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

O-(pyridin-2-ylmethyl)hydroxylamine is a specialized alkoxyamine reagent widely used in bioconjugation for stable oxime ligation with aldehydes or ketones. While invaluable for labeling biomolecules, its safety profile is dominated by two distinct chemical moieties: the pyridine ring (irritant, potential CNS depressant) and the hydroxylamine group (strong nucleophile, potential mutagen, and skin sensitizer).

The Core Safety Philosophy: Treat this compound as a potential mutagen and severe sensitizer . Small nitrogenous bases can permeate standard glove materials over time. Therefore, the safety protocol relies on redundant barriers and chemical deactivation (quenching) prior to disposal.

Risk Profile & Hazard Identification

Before selecting PPE, you must understand the specific threats this chemical poses.

Hazard ClassSpecific RiskMechanism of Action
Sensitization High (Skin/Respiratory)Hydroxylamines can haptenize proteins, leading to severe allergic contact dermatitis upon repeat exposure [1].
Reactivity ModerateReacts exothermically with strong oxidizers and carbonyls. The hydrochloride salt is corrosive to metals.[1][2]
Toxicology Suspected MutagenAnalogous hydroxylamine derivatives are Class 2 suspected carcinogens and can induce methemoglobinemia (blood toxicity) [2].
Physical Hygroscopic SolidThe dihydrochloride salt absorbs atmospheric moisture, leading to hydrolysis and degradation (clumping).
Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide maximum protection against the specific permeation properties of organic amine salts.

Zone 1: Standard Handling (Weighing & Solubilization)

Use this configuration for all routine benchwork inside a fume hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

    • Reasoning: Safety glasses are insufficient. Hydroxylamine salts are acidic and corrosive; dust or splashes can cause irreversible corneal damage [3].

  • Hand Protection: Double-Gloving Protocol .

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Reasoning: Small organic cations can permeate thin nitrile. The outer glove is sacrificial; change it immediately upon any splash.

  • Body Protection: Lab Coat (Buttoned, High-neck) + Chemical Apron .

    • Reasoning: Prevents dust accumulation on street clothes, which can lead to delayed sensitization at home.

  • Respiratory: Fume Hood (Face Velocity > 100 fpm) .

    • Reasoning: Inhalation of dust is the fastest route to systemic toxicity. If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .

Operational Workflow: A Self-Validating System

This workflow integrates safety steps directly into the experimental procedure to minimize error.

Phase A: Weighing & Preparation
  • Environment: All weighing must occur within a certified chemical fume hood. If using a microbalance, use a draft shield.

  • Tool Selection: Use plastic or ceramic spatulas .

    • Critical Insight: Avoid metal spatulas. The dihydrochloride salt is corrosive to steel, and iron ions can catalyze the decomposition of the hydroxylamine, compromising your experiment [4].

  • Solvent Choice: Dissolve immediately in water or buffer.

    • Note: The salt is highly water-soluble. If using organic solvents (DMSO/DMF), add a non-nucleophilic base (e.g., Pyridine or Triethylamine) only immediately before the reaction to liberate the reactive free base.

Phase B: The Reaction (Oxime Ligation)
  • pH Control: Maintain reaction pH between 4.0 and 5.0.

    • Safety/Science Link: At neutral pH, the reaction is slow. At very low pH, the amine is protonated and unreactive. The acidic sweet spot maximizes reaction efficiency while minimizing the volatility of the free amine.

  • Containment: Perform all heating or incubation in sealed vessels (e.g., screw-cap vials) to prevent the escape of pyridine vapors.

Deactivation & Disposal: The "Acetone Quench"

Do not dispose of active hydroxylamine reagents directly into waste streams. You must chemically deactivate the compound first. This is a self-validating safety step: if the compound is reacted, it cannot sensitize downstream waste handlers.

The Protocol:

  • Collect Waste: Gather all reaction byproducts and excess reagent in a dedicated beaker.

  • The Quench: Add an excess of Acetone (or dilute formaldehyde).

    • Mechanism:[2][3][4][5][6][7]

      
      
      
    • Result: The reactive alkoxyamine is converted into a stable, non-reactive oxime.

  • Verification: Allow the mixture to stand for 30 minutes.

  • Disposal: Dispose of the quenched mixture as Organic Solvent Waste (halogenated or non-halogenated depending on other co-solvents).

Emergency Response Pathways
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Secondary: Wash with soap (alkaline soaps help neutralize the acidic salt).

    • Medical: Seek evaluation for potential sensitization.[1]

  • Spill Cleanup (Solid):

    • Isolate: Evacuate the immediate area.

    • Deactivate: Cover the spill with a paper towel soaked in Acetone (to quench the amine).

    • Clean: Wipe up with wet paper towels. Double bag waste.

Process Visualization (Safety Logic)

The following diagram illustrates the decision logic for handling this compound, emphasizing the critical "Quench" step.

SafetyProtocol cluster_0 Chemical Transformation Start Start: O-(pyridin-2-ylmethyl)hydroxylamine PPE_Check PPE Verification: Double Nitrile Gloves + Goggles Start->PPE_Check Weighing Weighing (Fume Hood) NO METAL SPATULAS PPE_Check->Weighing Solubilization Solubilization (Water/Buffer pH 4-5) Weighing->Solubilization Reaction Bioconjugation Reaction Solubilization->Reaction Waste_Gen Excess Reagent / Waste Reaction->Waste_Gen Quench CRITICAL: Chemical Quench Add Excess Acetone (30 mins) Waste_Gen->Quench Mandatory Disposal Disposal: Organic Waste Stream Quench->Disposal

Caption: Operational flow emphasizing the mandatory chemical quenching step using acetone to neutralize reactivity before disposal.

References
  • PubChem. (n.d.). O-(pyridin-3-ylmethyl)hydroxylamine (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used as surrogate for 2-isomer toxicity data).

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Pyridine. Retrieved October 26, 2023, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

Sources

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